EGFR-IN-12
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYSYJDKVYCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429554 | |
| Record name | EGFR Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879127-07-8 | |
| Record name | EGFR Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
EGFR-IN-12: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of EGFR-IN-12, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), in cancer cells. This document consolidates available data on its molecular interactions, cellular effects, and the methodologies used to elucidate its function.
Core Mechanism of Action: Irreversible EGFR Inhibition
This compound is a 4,6-disubstituted pyrimidine compound that functions as a highly selective, ATP-competitive, and irreversible inhibitor of EGFR kinase.[1][2] Its primary mode of action is the covalent modification of the EGFR protein, leading to the blockade of its enzymatic activity. This, in turn, disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]
The compound demonstrates significant potency against both wild-type EGFR and clinically relevant activating mutants, such as L858R and L861Q.[1][2] Notably, it exhibits strong selectivity for EGFR over other kinases, including HER4, minimizing off-target effects.[1][2] However, the T766M mutation, a known resistance mechanism to some EGFR inhibitors, confers resistance to this compound.[1][2]
Beyond its direct action on EGFR, this compound has also been reported to directly depolymerize microtubules, suggesting a potential dual mechanism of anti-cancer activity.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| EGFR (Wild-Type) | 21[1][3][4][5] |
| EGFR (L858R mutant) | 63[1][2] |
| EGFR (L861Q mutant) | 4[1][2] |
| HER4 | 7640[1][2] |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (µM) |
| HT29 (colorectal adenocarcinoma) | Cell Proliferation | 1.96[1][2] |
| SW480 (colorectal adenocarcinoma) | Cell Proliferation | 1.04[1][2] |
Cellular Effects and Signaling Pathway Modulation
This compound exerts its anti-cancer effects through the induction of apoptosis and the inhibition of key pro-survival signaling pathways.[1]
Inhibition of the PI3K/AKT Signaling Pathway
Treatment of cancer cells with this compound leads to a dose-dependent inhibition of EGFR autophosphorylation.[1][2] This prevents the recruitment and activation of downstream signaling molecules. A primary pathway affected is the PI3K/AKT pathway, a critical regulator of cell survival and proliferation. By inhibiting EGFR, this compound effectively blocks the activation of AKT.[1][2]
Induction of Apoptosis
By suppressing pro-survival signals, this compound efficiently induces apoptosis in cancer cells at low micromolar concentrations.[1][2] This programmed cell death is a key component of its anti-tumor activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of EGFR inhibitors like this compound.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the EGFR kinase and the this compound dilution.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence readout.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HT29, SW480)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3][5][6][7]
Western Blot Analysis of EGFR Signaling
This technique is used to assess the phosphorylation status of EGFR and downstream proteins like AKT.
Materials:
-
Cancer cell lines
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Plate cells and allow them to attach. Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 3 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.[8][9][10][11]
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][2][4][12]
Conclusion
This compound is a potent and selective irreversible inhibitor of EGFR, including clinically relevant activating mutants. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream pro-survival signaling pathways such as the PI3K/AKT pathway, and the induction of apoptosis in cancer cells. The provided quantitative data and experimental protocols offer a solid foundation for further investigation and development of this compound as a potential anti-cancer therapeutic.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
An In-depth Technical Guide to the Synthesis and Purification of the Epidermal Growth Factor Receptor (EGFR) Inhibitor, Gefitinib
Disclaimer: Initial searches for a compound specifically named "EGFR-IN-12" did not yield any definitive synthesis or purification data. Therefore, this guide provides a detailed overview of the synthesis and purification of a well-established and representative EGFR inhibitor, Gefitinib, to illustrate the core methodologies and principles relevant to this class of compounds. This information is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in the development of anticancer therapies.[1] By targeting the ATP binding site within the EGFR tyrosine kinase domain, Gefitinib effectively blocks the signaling pathways responsible for cell proliferation, survival, and metastasis in certain cancers.[1][2] This guide details a common synthetic route and purification methods for Gefitinib, providing experimental protocols and quantitative data to support researchers in the field.
Synthesis of Gefitinib
A frequently cited synthetic route for Gefitinib begins with methyl 3-hydroxy-4-methoxybenzoate. This multi-step process involves alkylation, nitration, reduction, cyclization, chlorination, and two subsequent amination reactions to yield the final product.[3]
This protocol is adapted from a published method describing a high-yield synthesis of Gefitinib.[3]
Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate (16) to Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (17)
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate (16), add 1-bromo-3-chloropropane and potassium carbonate.
-
Heat the reaction mixture at 60°C.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water with constant stirring.
-
Filter the resulting solid and wash it with cold water.
-
Recrystallize the crude product from ethyl acetate to obtain methyl 3-(3-chloropropoxy)-4-methoxybenzoate (17).[3]
Step 2: Nitration of Intermediate (17) to Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (18)
-
Dissolve intermediate (17) in a mixture of acetic acid and acetic anhydride.
-
Add nitric acid dropwise at 0-5°C.
-
Stir the mixture at room temperature for 6 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over sodium sulfate.[3]
Step 3: Reduction of Intermediate (18) to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (19)
-
Reduce the nitro group of intermediate (18) using powdered iron in acetic acid.[3]
Step 4: Cyclization of Intermediate (19) to 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one (20)
-
Heat a solution of intermediate (19) and formamidine acetate in ethanol at reflux for 6 hours with stirring.
-
Allow the mixture to stand in a refrigerator overnight.
-
Collect the precipitate by filtration, wash with ethanol, and air dry to yield intermediate (20).[3]
Step 5: Chlorination of Intermediate (20) to 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (21)
-
Chlorinate intermediate (20) using thionyl chloride.
Step 6 & 7: Amination Reactions to Yield Gefitinib (7)
-
React intermediate (21) with 3-chloro-4-fluoroaniline in isopropanol at reflux.
-
The final step involves a reaction with morpholine in the presence of potassium iodide in DMF at 60°C.
-
Pour the solution into ice water and extract with chloroform.
-
Wash the combined organic layers with a saturated solution of sodium carbonate and brine, then dry over sodium sulfate.
-
Remove the solvent under vacuum and crystallize the crude product from ethyl acetate to afford Gefitinib (7).[3]
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |
| 1 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (17) | Methyl 3-hydroxy-4-methoxybenzoate (16) | 94.7 | 99.3 |
| 3 | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (19) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (18) | 77 | - |
| 4 | 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one (20) | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (19) | 92 | 99.3 |
| 7 | Gefitinib (7) | 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (22) | 78 | 99.6 |
| Overall | Gefitinib (7) | Methyl 3-hydroxy-4-methoxybenzoate (16) | 37.4 | - |
Data extracted from a novel synthesis method.[3]
Purification of Gefitinib
The purification of the final Gefitinib product is crucial to remove any unreacted starting materials, intermediates, and by-products. Common methods include recrystallization and column chromatography. A patented process describes a specific three-step purification procedure.[4]
This protocol is based on a patented purification method for Gefitinib.[4]
Step 1: Salt Formation and Salting-Out
-
Add dilute hydrochloric acid to the crude Gefitinib reaction liquid.
-
Cool the mixture to room temperature.
-
Add sodium chloride to induce crystallization of Gefitinib hydrochloride through a salting-out effect.
-
Filter the mixture to obtain a filter cake.[4]
Step 2: Alkali Washing
-
Add the filter cake to a sodium bicarbonate solution. This step dissolves excess sodium chloride and neutralizes Gefitinib hydrochloride to form the free base, Gefitinib.[4]
Step 3: Recrystallization
-
Recrystallize the product obtained from the alkali wash using ethanol to further enhance the purity of the Gefitinib product.[4]
While specific quantitative data for this patented purification process is not provided in the document, the method is claimed to produce high-purity Gefitinib.[4] The final purity is often assessed by High-Performance Liquid Chromatography (HPLC).
Visualizing Key Pathways and Workflows
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates crucial cellular processes such as proliferation, survival, and differentiation.[5][6][7] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[5][8]
Caption: Simplified EGFR signaling cascade.
The synthesis of Gefitinib is a sequential process that builds the molecule step-by-step from a readily available starting material.
Caption: Synthetic workflow for Gefitinib.
The purification process is designed to isolate the final Gefitinib product with high purity, suitable for pharmaceutical applications.
Caption: Purification workflow for Gefitinib.
References
- 1. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib | 184475-35-2 [chemicalbook.com]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111533703A - Gefitinib purification process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Determining the Binding Affinity of Novel Inhibitors to the Epidermal Growth Factor Receptor (EGFR): A Technical Guide
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies used to characterize the binding affinity of inhibitors to the Epidermal Growth Factor Receptor (EGFR). While specific quantitative data for a compound designated "EGFR-IN-12" is not publicly available in the retrieved documents, this guide outlines the standard experimental protocols and data presentation formats applicable to the characterization of any novel EGFR inhibitor.
Quantitative Assessment of Binding Affinity
The binding affinity of an inhibitor to EGFR is a critical parameter in drug discovery, indicating the concentration of the compound required to achieve a certain level of target engagement and subsequent biological effect. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd).
Table 1: Quantitative Binding Affinity Data for an EGFR Inhibitor
| Parameter | Value (nM) | Assay Type | EGFR Mutant |
| IC50 | Data not available for this compound | Biochemical Kinase Assay | Wild-Type |
| IC50 | Data not available for this compound | Biochemical Kinase Assay | T790M/L858R |
| IC50 | Data not available for this compound | Cellular Phospho-EGFR Assay | A431 cells |
| Ki | Data not available for this compound | - | - |
| Kd | Data not available for this compound | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration in biochemical assays.
Experimental Protocols for Determining EGFR Binding Affinity
A variety of in vitro and cell-based assays are employed to measure the potency of EGFR inhibitors. The choice of assay depends on the specific research question, from initial high-throughput screening to detailed mechanistic studies in a cellular context.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to interfere with the enzymatic activity of purified EGFR protein. These assays are crucial for determining the intrinsic potency of a compound against the kinase domain.
Continuous-Read Kinase Assay:
This method monitors the kinase reaction in real-time.
-
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The phosphorylation event is detected by a change in fluorescence.
-
Materials:
-
Purified recombinant EGFR enzyme (e.g., wild-type or mutant forms like T790M/L858R).
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide).[1]
-
Adenosine triphosphate (ATP).
-
Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[1]
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Pre-incubate the EGFR enzyme with varying concentrations of the inhibitor in a 384-well microtiter plate for 30 minutes at 27°C.[1]
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[1]
-
Monitor the increase in fluorescence intensity over time using a plate reader (e.g., λex360/λem485).[1]
-
Calculate the initial reaction velocity from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Luminescent Kinase Assay (e.g., ADP-Glo™):
This is an endpoint assay that measures the amount of ADP produced during the kinase reaction.
-
Principle: The amount of ADP generated is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.[2]
-
Procedure:
-
Set up the kinase reaction with EGFR, substrate, ATP, and the inhibitor in a 384-well plate.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[2]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]
-
Measure the luminescence using a plate reader. The signal intensity is correlated with kinase activity.
-
Cellular Assays
Cellular assays are essential for evaluating the activity of an inhibitor in a more physiologically relevant environment, taking into account factors like cell permeability and off-target effects.
Phospho-EGFR Assay:
This assay measures the inhibition of EGFR autophosphorylation in cells.
-
Principle: Upon stimulation with a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. An inhibitor will block this phosphorylation.
-
Cell Lines: A431 (human epidermoid carcinoma), H1975 (human NSCLC), HCC827 (human NSCLC adenocarcinoma) are commonly used.[1]
-
Procedure:
-
Culture cells to near confluence and then serum-starve them overnight to reduce basal EGFR activity.[1]
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 1 hour).[1]
-
Stimulate the cells with EGF (e.g., 50 ng/ml) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[1]
-
Lyse the cells and determine the levels of phosphorylated EGFR (p-EGFR) and total EGFR using methods like Western blotting or ELISA.
-
The IC50 is determined by plotting the reduction in p-EGFR signal against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for a clear understanding of the inhibitor's mechanism of action and the methods used to characterize it.
EGFR Signaling Pathway
Binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and activation of the intracellular tyrosine kinase domain.[2][3] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[2][4]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for IC50 Determination
The process of determining the IC50 of an EGFR inhibitor involves a series of systematic steps, from preparing the reagents to analyzing the final data.
Caption: Workflow for Biochemical IC50 Determination.
References
- 1. rsc.org [rsc.org]
- 2. promega.com.cn [promega.com.cn]
- 3. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
The Discovery and Development of EGFR Inhibitors: A Technical Guide
Disclaimer: Initial searches for the compound "EGFR-IN-12" did not yield specific public-domain information. This suggests that "this compound" may be a novel, proprietary, or otherwise non-publicly documented agent. Therefore, this guide will utilize Gefitinib (Iressa®) , a well-characterized and clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative example to illustrate the principles and methodologies involved in the discovery and development of such targeted therapies. The experimental protocols and data presentation formats provided herein are directly applicable to the study of novel EGFR inhibitors like this compound.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] This has established EGFR as a prime target for therapeutic intervention.
Gefitinib is an orally active, selective EGFR tyrosine kinase inhibitor (TKI).[3] It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular kinase domain of EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] This ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.[4][6]
Synthesis of Gefitinib
The chemical synthesis of Gefitinib, an anilinoquinazoline derivative, has been approached through various routes. A common and efficient method involves a multi-step synthesis starting from commercially available precursors. One such reported synthesis achieved an overall yield of 81.1% without the need for column chromatography for purification of the final product.[7]
A generalized synthetic scheme is as follows:
-
Chlorination and Condensation: The synthesis often begins with a quinazolinone precursor which undergoes chlorination, followed by a condensation reaction with 3-chloro-4-fluoroaniline to form the core anilinoquinazoline structure.[7]
-
Side Chain Introduction: A crucial step is the introduction of the morpholino-propoxy side chain at the C-6 position of the quinazoline ring. This is typically achieved through O-alkylation of a hydroxyl group.[7] To improve selectivity and yield, a transient trimethylsilyl (TMS) protecting group can be employed to prevent N-alkylation.[7]
More detailed synthetic routes have been published, including a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline[8] and another novel approach beginning with methyl 3-hydroxy-4-methoxybenzoate.[9]
Mechanism of Action and Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR.[3] Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[2] These phosphorylated sites serve as docking stations for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[10]
Gefitinib competitively blocks the ATP binding site on the EGFR kinase domain, preventing this autophosphorylation and effectively shutting down these downstream signals.[4][5]
Quantitative Data
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values are determined through various in vitro assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (EGFR Kinase Activity) | 33 nM | In vitro EGFR activity assay. | [7] |
| IC50 (EGF-stimulated cell growth) | 54 nM | EGF-stimulated tumor cell growth assay. | [7] |
| IC50 (A431 cells) | 0.015 µM | MTT assay. | [10] |
| IC50 (PC9 cells - EGFR mutant) | 77.26 nM | Cell viability assay. | [11] |
| IC50 (HCC827 cells - EGFR mutant) | 13.06 nM | Cell viability assay. | [11] |
| IC50 (H3255 cells - EGFR mutant) | 0.003 µM | Cell viability assay. | [12] |
| IC50 (A549 cells - wild-type EGFR) | 15.11 ± 0.05 µM | Cell viability assay. | [13] |
| IC50 (NCI-H1299 cells - wild-type EGFR) | 14.23 ± 0.08 µM | Cell viability assay. | [13] |
Note: IC50 values can vary depending on the cell line, assay conditions, and specific mutations in the EGFR gene.
Experimental Protocols
The evaluation of a novel EGFR inhibitor involves a series of standardized in vitro and in vivo experiments.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
Detailed Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549, HCC827) in 96-well plates at a density of 1 x 104 to 1.5 x 104 cells per well in complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor.[10] Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[6][10]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Western Blot Analysis for EGFR Phosphorylation
This technique is used to assess the inhibitor's effect on the phosphorylation status of EGFR and its downstream targets.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., BxPC-3, A431) to 70-80% confluency. Serum-starve the cells overnight.[2][15] Pre-treat with desired concentrations of Gefitinib (e.g., 0.1-10 µM) for 2 hours.[7] Stimulate with EGF (e.g., 100 ng/mL) for 5 minutes.[7]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-EGFR (Tyr1173), anti-total-EGFR, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.[2][7]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.[2] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[15]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A431, H358R) into the flank of immunodeficient mice (e.g., nude mice).[9][16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm3).[9]
-
Treatment: Randomize mice into control and treatment groups. Administer Gefitinib orally (e.g., 100 mg/kg, daily) or vehicle control.[9]
-
Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight regularly.[17]
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.[16]
Mechanisms of Resistance
A critical aspect of TKI development is understanding and overcoming resistance. Acquired resistance to Gefitinib can emerge through several mechanisms:
-
Secondary Mutations: The most common mechanism is the T790M "gatekeeper" mutation in the EGFR kinase domain, which increases the affinity for ATP, reducing the binding of Gefitinib.[5][18]
-
Bypass Signaling: Activation of alternative signaling pathways, such as MET amplification, can bypass the need for EGFR signaling.
-
Downstream Mutations: Mutations in components of the downstream signaling pathways (e.g., PI3K) can render the cells independent of EGFR activation.
-
STAT3-mediated Akt Activation: Gefitinib can induce an association between EGFR and STAT3, leading to Akt activation and reduced drug efficacy.[17]
Conclusion
The development of EGFR inhibitors like Gefitinib represents a landmark in targeted cancer therapy. A thorough understanding of the synthesis, mechanism of action, and potential resistance pathways is crucial for the discovery and development of next-generation inhibitors. The experimental protocols outlined in this guide provide a foundational framework for the preclinical evaluation of novel EGFR-targeting compounds. While the specific agent "this compound" remains uncharacterized in the public domain, the methodologies described here are the standard by which such a compound would be rigorously assessed by the scientific and drug development community.
References
- 1. Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monitoring response to gefitinib in nude mouse tumor xenografts by 18 F-FDG microPET-CT: correlation between 18 F-FDG uptake and pathological response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 15. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com.cn [promega.com.cn]
- 17. mdpi.com [mdpi.com]
- 18. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-12: A Comprehensive Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the target specificity and selectivity profile of EGFR-IN-12, a potent, ATP-competitive, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.
Core Target Profile and Potency
This compound is a 4,6-disubstituted pyrimidine that demonstrates high potency against wild-type EGFR and specific mutant forms of the receptor.[1][2][3][4] Its irreversible mechanism of action involves covalent binding, which contributes to its durable inhibitory effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| EGFR (Wild-Type) | 21 | Biochemical Kinase Assay | Demonstrates potent inhibition of the wild-type receptor.[2][3][4] |
| EGFR (L858R Mutant) | 63 | Biochemical Kinase Assay | Effective against this common activating mutation found in non-small cell lung cancer (NSCLC).[2][3][4] |
| EGFR (L861Q Mutant) | 4 | Biochemical Kinase Assay | Shows strong potency against this less common activating mutation.[2][3][4] |
| HER4 (ErbB4) | 7640 | Biochemical Kinase Assay | Exhibits significant selectivity for EGFR over other members of the ErbB family, such as HER4.[1][2][3][4] |
Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity profile, which indicates its potential for off-target effects. This compound has been profiled against a panel of 55 other kinases and has demonstrated strong selectivity for EGFR.[1][2][5] While the comprehensive dataset for the full kinase panel is not publicly available, the high IC50 value against the closely related HER4 kinase underscores its specificity.
Cellular Activity
This compound effectively inhibits EGFR signaling in cellular contexts, leading to the suppression of downstream pathways such as the AKT pathway, induction of apoptosis, and inhibition of cancer cell proliferation.[2][6]
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (µM) | Assay Type | Cancer Type | Notes |
| HT29 | 1.96 | Cell Proliferation Assay | Colon Carcinoma | Demonstrates anti-proliferative effects in a colon cancer cell line.[6] |
| SW480 | 1.04 | Cell Proliferation Assay | Colon Carcinoma | Shows potent inhibition of proliferation in another colon cancer cell line.[6] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing these downstream signaling events.
References
- 1. Comprehensive mutational scanning of EGFR reveals TKI sensitivities of extracellular domain mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel multi-target inhibitor harboring selectivity of inhibiting EGFR T790M sparing wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR mediates responses to small molecule drugs targeting oncogenic fusion kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cellular Uptake and Distribution of Sacituzumab Tirumotecan
An in-depth analysis of scientific literature reveals no direct references to a compound specifically named "EGFR-IN-12." However, the search for information related to epidermal growth factor receptor (EGFR) and cellular uptake has highlighted a relevant and novel therapeutic agent: sacituzumab tirumotecan. This antibody-drug conjugate targeting TROP2 has demonstrated enhanced internalization and uptake in cancer cells with EGFR mutations.[1]
Given the overlap with the core requirements of the user's request, this technical guide will focus on the cellular uptake and distribution of sacituzumab tirumotecan, particularly in the context of EGFR-mutated non-small cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of targeted cancer therapies.
Sacituzumab tirumotecan is an antibody-drug conjugate (ADC) that consists of an antibody targeting TROP2, a transmembrane glycoprotein highly expressed in various cancers, linked to a topoisomerase I inhibitor payload.[1] Preclinical studies have provided a rationale for its investigation in EGFR-mutated cancers by showing that these mutations enhance the internalization and uptake of the ADC.[1]
Quantitative Data on Cellular Uptake
While specific quantitative data on the cellular uptake of sacituzumab tirumotecan from publicly available, peer-reviewed literature is limited, the clinical trial data from the OptiTROP-Lung04 study provides indirect evidence of its effective cellular uptake and subsequent payload delivery in patients.
| Parameter | Sacituzumab Tirumotecan | Platinum-based Chemotherapy | Reference |
| Median Progression-Free Survival | 8.3 months | 4.3 months | [1] |
| Overall Response Rate | 60% | Not specified | [1] |
| Median Overall Survival | Not reached | 17.4 months | [1] |
These clinical outcomes strongly suggest efficient cellular uptake and payload delivery in the targeted cancer cells, leading to significant therapeutic benefit.
Experimental Protocols
The following are generalized experimental protocols that would be used to assess the cellular uptake and distribution of an antibody-drug conjugate like sacituzumab tirumotecan.
In Vitro Cellular Uptake Assay
-
Cell Culture: EGFR-mutated and wild-type NSCLC cell lines are cultured in appropriate media to 80% confluency in 24-well plates.
-
ADC Treatment: Cells are treated with varying concentrations of fluorescently labeled sacituzumab tirumotecan for different time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS to remove unbound ADC and then lysed using a suitable lysis buffer.
-
Quantification: The fluorescence intensity of the cell lysate is measured using a plate reader. A standard curve is used to determine the concentration of the internalized ADC.
-
Data Analysis: The uptake is typically expressed as the amount of internalized ADC per milligram of total cell protein.
Immunofluorescence Microscopy for Subcellular Localization
-
Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with fluorescently labeled sacituzumab tirumotecan for a specific time point.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Subcellular compartments (e.g., lysosomes, nucleus) are stained with specific fluorescent markers.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope to visualize the subcellular distribution of the ADC.
Visualizations
Signaling Pathway and Uptake Mechanism
Caption: Proposed mechanism of enhanced sacituzumab tirumotecan uptake in EGFR-mutated cells.
Experimental Workflow for Cellular Uptake Assay
Caption: Experimental workflow for an in vitro cellular uptake assay.
References
Methodological & Application
Application Notes and Protocols for EGFR-IN-12 in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating essential cellular processes, including proliferation, growth, survival, and differentiation.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[3] This phosphorylation event creates docking sites for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][4] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[1][5] EGFR inhibitors are small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and impeding cancer cell proliferation.[1] This document provides detailed protocols for utilizing EGFR-IN-12, a representative EGFR inhibitor, in common in vitro cell culture assays to assess its efficacy.
Mechanism of Action
This compound, referred to as EGFR-IN-1 hydrochloride in several sources, is a potent and cell-permeable inhibitor of EGFR kinase activity.[3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the EGFR kinase domain. This action blocks the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling pathways that drive cell proliferation and survival.[1][3] By preventing this initial activation step, this compound effectively abrogates the cellular responses triggered by EGFR ligands.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for EGFR inhibitors can vary depending on the cell line, assay type, and specific experimental conditions.[1] The following tables provide representative data for well-characterized EGFR inhibitors, illustrating the expected outcomes of the described protocols.
Table 1: Representative IC50 Values of EGFR Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | Inhibitor | IC50 (nM) | Assay Type |
|---|---|---|---|---|---|
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Gefitinib-like | 13 | Cell Viability |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Gefitinib-like | > 5000 (Resistant) | Cell Viability |
| A431 | Epidermoid Carcinoma | Overexpression | Gefitinib-like | 2972 | Cell Viability |
| MCF-7 | Breast Cancer | Low Expression | Gefitinib-like | > 10000 | Cell Viability |
Note: The values presented are representative examples based on published data for similar EGFR inhibitors and should be determined experimentally for this compound and the specific conditions used.[6]
Experimental Protocols & Workflows
Protocol 1: Cell Proliferation Assay for IC50 Determination
This protocol utilizes a standard colorimetric method, such as the MTT or MTS assay, to measure cell viability and determine the IC50 value of this compound.[6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., A549, PC-9, A431)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[6]
-
Sterile 96-well plates[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[6][7]
-
Microplate reader[6]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.[6]
-
Compound Dilution: Prepare a serial dilution of this compound in the complete medium. It is recommended to perform a 1:3 or 1:5 serial dilution to generate a dose-response curve. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Viability Measurement: Add the MTT or MTS reagent to each well as per the manufacturer's instructions and incubate for 1-4 hours.[6]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[6]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC50 value.[6]
Caption: General workflow for cell viability assays with an EGFR inhibitor.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to verify the mechanism of action of this compound by detecting changes in the phosphorylation status of EGFR and its downstream targets, such as AKT and ERK.[3][6]
Materials:
-
This compound
-
Cell culture plates (6-well)
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors[3]
-
BCA Protein Assay Kit[3]
-
Primary antibodies: anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)[8]
-
HRP-conjugated secondary antibodies[6]
-
PVDF membrane[3]
-
ECL substrate for chemiluminescence detection[3]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[3]
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[3]
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.[3]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.[3]
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6] Analyze band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Protocol 3: In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase. A luminescence-based assay, such as ADP-Glo™, is a common method.[10]
Materials:
-
This compound
-
Recombinant human EGFR enzyme[10]
-
Kinase reaction buffer[10]
-
Substrate (e.g., poly(Glu, Tyr) peptide)[11]
-
ATP[10]
-
ADP-Glo™ Kinase Assay kit (or similar)[10]
-
96-well or 384-well assay plates[10]
-
Luminometer[10]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. Prepare 2X solutions of the EGFR enzyme and the substrate/ATP mixture.[10]
-
Assay Plate Setup: Add the this compound dilutions to the appropriate wells of the assay plate.[10]
-
Enzyme Addition: Add the 2X EGFR enzyme solution to all wells except the negative controls.[10]
-
Kinase Reaction Initiation: Start the reaction by adding the 2X substrate/ATP mixture to all wells. The final volume is typically 50 µL. Mix and incubate at 30°C for 60 minutes.[10]
-
Reaction Termination: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's protocol.[10]
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence (negative control) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
EGFR Signaling Pathway
The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation, which activates multiple downstream signaling pathways critical for cell function. EGFR inhibitors like this compound block the ATP-binding site of the kinase domain, preventing this activation cascade.[1]
Caption: EGFR signaling and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for EGFR-IN-12 in Preclinical Animal Studies
Disclaimer: The following application notes and protocols for "EGFR-IN-12" are provided for illustrative purposes. As of the current date, there is no publicly available preclinical data for a specific molecule designated "this compound." The information presented herein is synthesized from established methodologies for the preclinical evaluation of novel epidermal growth factor receptor (EGFR) inhibitors and should be adapted based on the specific physicochemical and pharmacological properties of the actual compound being investigated.
Introduction
Epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[][3][4] this compound is a novel, potent, and selective inhibitor of EGFR. These application notes provide a comprehensive overview of suggested protocols for the in vivo evaluation of this compound in preclinical animal models, including recommended dosage, administration routes, and experimental workflows.
Mechanism of Action and Signaling Pathway
EGFR activation, typically initiated by the binding of ligands such as epidermal growth factor (EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain.[5] This phosphorylation creates docking sites for various adaptor proteins, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[5][6][7] These pathways are central to promoting cell proliferation, survival, and angiogenesis.[][5] this compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signaling events and inhibiting tumor growth.
Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Recommended Dosage for Animal Studies
The following table summarizes hypothetical dosage and administration details for this compound in common preclinical models. These values are illustrative and should be optimized based on preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies.
| Animal Model | Route of Administration | Vehicle | Dosage Range (mg/kg/day) | Dosing Frequency |
| Mouse | Oral (gavage) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10 - 50 | Once daily |
| Mouse | Intraperitoneal (IP) | 5% DMSO, 95% Saline | 5 - 25 | Once daily |
| Rat | Oral (gavage) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 - 30 | Once daily |
| Rat | Intravenous (IV) | 10% Solutol HS 15 in Saline | 1 - 10 | Once daily |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical efficacy study of this compound in an immunodeficient mouse model bearing human tumor xenografts.
1. Cell Culture and Tumor Implantation
-
Culture a human cancer cell line with known EGFR activation (e.g., NCI-H1975, A431) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of 6-8 week old female athymic nude mice.
2. Tumor Growth and Animal Randomization
-
Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
3. Drug Preparation and Administration
-
Prepare the vehicle control and this compound formulations immediately prior to administration.
-
For oral administration, deliver the formulation using a gavage needle.
-
For intraperitoneal injection, use a 27-gauge needle.
-
Administer the respective treatments to each group once daily for the duration of the study (typically 14-21 days).
4. Monitoring and Data Collection
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement, immunohistochemistry).
5. Data Analysis
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects.
-
Generate tumor growth curves and body weight change graphs.
Figure 2: Experimental workflow for an in vivo efficacy study of this compound.
Conclusion
These application notes provide a foundational framework for the preclinical in vivo evaluation of the novel EGFR inhibitor, this compound. The provided dosage table and experimental protocol are intended as starting points and should be rigorously optimized based on the specific characteristics of the molecule and the research questions being addressed. Careful consideration of animal welfare, appropriate statistical analysis, and robust pharmacodynamic readouts will be critical for the successful preclinical development of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Nano-Gefitinib on Solid Ehrlich Carcinoma via Targeting EGFR, RIPK2 Pathways, and Macrophage Reprogramming [mdpi.com]
- 4. Preliminary Evidence on the Diagnostic and Molecular Role of Circulating Soluble EGFR in Non-Small Cell Lung Cancer [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for EGFR Localization After EGFR-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the effects of a novel compound, EGFR-IN-12, on the subcellular localization of the Epidermal Growth Factor Receptor (EGFR) using immunofluorescence microscopy. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cell line and experimental conditions.
Introduction to EGFR and its Localization
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately lead to various cellular responses.[3][4][]
The subcellular localization of EGFR is tightly regulated and is critical for its signaling functions. In its inactive state, EGFR is predominantly found on the plasma membrane. Ligand binding induces receptor-mediated endocytosis, leading to the internalization of EGFR into endosomes. From early endosomes, EGFR can be either recycled back to the plasma membrane or targeted for degradation in lysosomes. Dysregulation of EGFR trafficking is often associated with cancer, where altered localization can lead to sustained signaling and tumor progression. Some studies have shown that in certain cellular contexts, activated EGFR can translocate to the nucleus and function as a transcriptional regulator.[2]
This compound: A Hypothetical EGFR Inhibitor
For the context of these application notes, This compound is a hypothetical small molecule inhibitor designed to target EGFR. Its precise mechanism of action is under investigation, but it is postulated to interfere with EGFR activity and trafficking. Immunofluorescence staining is a powerful technique to visualize the subcellular localization of EGFR and to elucidate the effects of this compound on its distribution within the cell.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data obtained from immunofluorescence imaging analysis. This data can be used to compare the effects of this compound treatment with control conditions.
| Treatment Group | Mean Plasma Membrane EGFR Intensity (a.u.) | Mean Cytoplasmic EGFR Intensity (a.u.) | Mean Nuclear EGFR Intensity (a.u.) | Percentage of Cells with Internalized EGFR |
| Vehicle Control (DMSO) | ||||
| EGF Stimulation (100 ng/mL) | ||||
| This compound (1 µM) | ||||
| This compound (1 µM) + EGF (100 ng/mL) |
a.u. = arbitrary units
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A431, HeLa, or another appropriate cell line) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Starvation: Prior to treatment, starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR activation.
-
Treatment:
-
Treat the cells with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
For experiments investigating the effect of this compound on ligand-induced internalization, pre-treat cells with this compound for a specified time before stimulating with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
II. Immunofluorescence Staining Protocol for EGFR
This protocol is a general guideline and may need optimization for specific antibodies and cell types.[6][7]
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Tween-20
-
Primary Antibody: Anti-EGFR antibody (validated for immunofluorescence)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 568, or 647)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation:
-
After treatment, gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular EGFR staining):
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.[6]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[7]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Visualizations
EGFR Signaling Pathway
Caption: Overview of the major EGFR signaling pathways.
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for EGFR immunofluorescence staining.
Logical Relationship of EGFR Trafficking
Caption: Key steps in the endocytic trafficking of EGFR.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 7. ptglab.com [ptglab.com]
Application of EGFR-IN-1 Hydrochloride in Lung Cancer Research: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "EGFR-IN-12" did not yield specific results for a compound with that designation. The following application notes and protocols are based on the readily available information for EGFR-IN-1 hydrochloride (CAS 879127-07-8) , a potent and selective EGFR inhibitor, which is likely the compound of interest or a close analogue.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2] EGFR-IN-1 hydrochloride is a cell-permeable, ATP-competitive inhibitor of EGFR kinase activity, making it a valuable tool for studying EGFR-dependent signaling and for the preclinical evaluation of potential anticancer therapeutics.[1]
These application notes provide detailed protocols for the use of EGFR-IN-1 hydrochloride in lung cancer research, focusing on in vitro cell-based assays and providing a framework for in vivo studies.
Data Presentation
The efficacy of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for EGFR inhibitors in commonly used lung cancer cell lines. It is important to note that these values should be determined experimentally for EGFR-IN-1 hydrochloride under specific laboratory conditions.[3]
| Cell Line | Cancer Type | EGFR Mutation Status | Representative IC50 (nM) for similar EGFR inhibitors |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | > 10000 |
| A431 | Epidermoid Carcinoma | Overexpression | 2972 |
Note: The values presented are representative examples based on published data for similar EGFR inhibitors and should be determined experimentally for the specific compound and conditions used.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.
Caption: EGFR Signaling Pathway and Inhibition by EGFR-IN-1 Hydrochloride.
Caption: Experimental Workflow for p-EGFR Western Blotting.
Caption: General experimental workflow for cell viability assays with an EGFR inhibitor.
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol details the steps to assess the inhibitory effect of EGFR-IN-1 hydrochloride on EGFR autophosphorylation in lung cancer cells.[1]
Materials:
-
Lung cancer cell lines (e.g., PC-9, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR-IN-1 hydrochloride
-
Human Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-EGFR (Tyr1068), rabbit anti-EGFR, mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment:
-
Seed lung cancer cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR phosphorylation.
-
Treat cells with varying concentrations of EGFR-IN-1 hydrochloride (e.g., 0.1x, 1x, and 10x the predetermined IC50) for a specified duration (e.g., 2-6 hours). Include a vehicle-only control (e.g., DMSO).
-
To induce robust EGFR phosphorylation, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes prior to harvesting.[1]
-
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane according to the manufacturer's instructions for your transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the change in phosphorylated EGFR relative to total EGFR and the loading control (β-actin).
-
Protocol 2: Cell Viability Assay (MTT/MTS) for IC50 Determination
This protocol describes how to measure the cytotoxic effects of EGFR-IN-1 hydrochloride and determine its IC50 value using a colorimetric assay.[4]
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
EGFR-IN-1 hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the EGFR-IN-1 hydrochloride stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT/MTS Assay:
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
For MTS assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Tumor Growth Study (Representative Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of EGFR-IN-1 hydrochloride in a lung cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Lung cancer cells (e.g., PC-9)
-
Matrigel (optional)
-
EGFR-IN-1 hydrochloride
-
Vehicle solution for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest lung cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers and body weight twice or three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare the formulation of EGFR-IN-1 hydrochloride and the vehicle control.
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of EGFR-IN-1 hydrochloride.
-
Assess toxicity by monitoring changes in body weight and any adverse clinical signs.
-
Conclusion
EGFR-IN-1 hydrochloride is a valuable research tool for investigating the role of EGFR signaling in lung cancer. The protocols provided herein offer a comprehensive guide for its application in cell-based assays to determine its mechanism of action and potency. The representative in vivo protocol serves as a starting point for evaluating its anti-tumor efficacy in preclinical models. Rigorous experimental design and data analysis are crucial for obtaining reliable and reproducible results in the study of this and other targeted cancer therapies.
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using EGFR-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy in patients with activating EGFR mutations, such as the L858R substitution in exon 21. However, the development of acquired resistance limits the long-term effectiveness of these drugs.
The most common mechanism of acquired resistance to first-generation EGFR TKIs is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1] This mutation is estimated to be responsible for over 50% of acquired resistance cases.[2] The T790M mutation is thought to confer resistance by increasing the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[1][3]
EGFR-IN-12 is a potent, irreversible EGFR inhibitor designed to overcome T790M-mediated resistance. As an irreversible inhibitor, this compound forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This mode of action allows it to effectively inhibit the kinase activity of the T790M mutant, to which first-generation reversible inhibitors bind with significantly lower affinity.[4] These application notes provide a comprehensive guide to using this compound as a tool to investigate the mechanisms of drug resistance in cancer cell lines.
Data Presentation
The inhibitory activity of this compound has been evaluated against NSCLC cell lines harboring different EGFR mutations. The following tables summarize the key quantitative data regarding its anti-proliferative and phosphorylation inhibitory activities.
Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 4 |
| HCC827 | L858R | 28 |
Data compiled from publicly available sources.
Table 2: Inhibitory Activity of this compound on EGFR Phosphorylation
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |
| H1975 | L858R/T790M | Cellular Phosphorylation | 4 |
| HCC827 | L858R | Cellular Phosphorylation | 9 |
Data compiled from publicly available sources.
Signaling Pathways and Experimental Workflow
To effectively study drug resistance mechanisms using this compound, it is essential to understand the underlying signaling pathways and to follow a structured experimental workflow.
Figure 1: EGFR Signaling Pathway and Point of Inhibition by this compound.
The experimental workflow for investigating drug resistance involves a series of cellular and biochemical assays to determine the sensitivity of cancer cells to this compound and to elucidate the downstream effects of EGFR inhibition.
Figure 2: General Experimental Workflow for Studying Drug Resistance.
The T790M mutation confers resistance by altering the ATP-binding pocket of EGFR, which reduces the efficacy of first-generation TKIs.
Figure 3: Mechanism of T790M-Mediated Drug Resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549 - EGFR wild-type; PC-9 - EGFR exon 19 deletion; H1975 - EGFR L858R/T790M)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Addition and Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets, Akt and ERK.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
EGF (optional, for stimulating wild-type EGFR)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal phosphorylation levels.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
(Optional) Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.
-
These protocols provide a framework for utilizing this compound to investigate the molecular mechanisms of drug resistance in cancer. By quantifying the inhibitor's effect on cell viability and key signaling pathways, researchers can gain valuable insights into the efficacy of next-generation EGFR inhibitors against resistant tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of selective irreversible inhibitors for EGFR-T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EGFR-IN-12 in Combination with Chemotherapy Agents
Introduction
EGFR-IN-12 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). As a key regulator of cell proliferation, differentiation, and survival, EGFR is frequently dysregulated in a variety of human cancers, making it a prime target for therapeutic intervention. While EGFR inhibitors have shown clinical efficacy, acquired resistance often limits their long-term benefit. A promising strategy to overcome and prevent resistance is the combination of EGFR inhibitors with traditional chemotherapy agents. This document provides an overview of the preclinical rationale and application of this compound in combination with other cytotoxic agents, along with detailed protocols for in vitro and in vivo evaluation.
I. Preclinical Data Summary
The synergistic effects of this compound in combination with various chemotherapy agents have been evaluated in preclinical models. The following tables summarize the key findings, highlighting the enhanced anti-tumor activity of the combination therapies.
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy Agents in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Chemotherapy Agent | This compound Conc. (nM) | Chemotherapy Conc. | Combination Index (CI)* | Key Findings |
| A549 (EGFR wild-type) | Paclitaxel | 50 | 10 nM | 0.6 | Significant potentiation of paclitaxel-induced apoptosis. |
| HCC827 (EGFR exon 19 del) | Cisplatin | 20 | 1 µM | 0.4 | Overcame cisplatin resistance and enhanced DNA damage. |
| NCI-H1975 (EGFR L858R/T790M) | Pemetrexed | 100 | 500 nM | 0.5 | Synergistic inhibition of cell proliferation and migration. |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1500 ± 150 | - |
| This compound (25 mg/kg) | Daily, oral | 950 ± 120 | 36.7 |
| Gemcitabine (50 mg/kg) | Twice weekly, i.p. | 800 ± 100 | 46.7 |
| This compound + Gemcitabine | Combination | 350 ± 80 | 76.7 |
II. Signaling Pathway Interactions
The combination of this compound with chemotherapy agents leads to a multi-pronged attack on cancer cells. This compound blocks the pro-survival signaling cascades downstream of EGFR, while chemotherapy agents induce DNA damage and cell cycle arrest. This dual approach enhances apoptotic cell death and inhibits tumor growth more effectively than either agent alone.
III. Experimental Protocols
A. In Vitro Synergy Assessment: Combination Index (CI) Assay
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effect of combining this compound with a chemotherapy agent using the Chou-Talalay method.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete growth medium
-
This compound
-
Chemotherapy agent
-
MTT reagent
-
DMSO (solvent for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in an appropriate solvent (e.g., DMSO). Create a series of dilutions for each drug and for the combination at a fixed ratio (e.g., based on the IC50 values of the individual drugs).
-
Treatment: Remove the medium from the wells and add the medium containing the drugs. Include wells for untreated controls and single-agent controls.
-
Incubation: Incubate the plates for a period that allows for significant cell growth inhibition (typically 72 hours).
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and the combination.
-
B. In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for implantation
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection
-
Vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, Combination).
-
Treatment Administration:
-
Administer this compound (e.g., daily by oral gavage).
-
Administer the chemotherapy agent according to its established dosing schedule (e.g., intraperitoneal injection twice a week).
-
Administer vehicle solutions to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and general health.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the groups.
-
Application Notes and Protocols for High-Throughput Screening of EGFR Inhibitors
Disclaimer: The specific compound "EGFR-IN-12" was not found in publicly available scientific literature. Therefore, these application notes and protocols have been generated using the well-characterized and clinically relevant EGFR inhibitor, Erlotinib , as a representative example. The principles, assays, and workflows described herein are broadly applicable to the high-throughput screening and characterization of other small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR).
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small-cell lung cancer (NSCLC).[4][5] This makes EGFR an important and validated target for oncology drug discovery.[6] Small molecule tyrosine kinase inhibitors (TKIs), such as Erlotinib, function by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades.[3][7]
High-throughput screening (HTS) is an essential methodology for identifying novel and potent EGFR inhibitors from large compound libraries.[4] Both biochemical and cell-based HTS assays are employed to assess the activity of potential inhibitors. Biochemical assays directly measure the enzymatic activity of purified EGFR kinase, while cell-based assays evaluate the impact of compounds on EGFR signaling within a physiological cellular context.[6]
Quantitative Data Presentation: Inhibitory Potency of EGFR TKIs
The following table summarizes the inhibitory potency (IC50) of representative EGFR inhibitors against wild-type and mutant forms of the EGFR kinase. This data is crucial for characterizing the selectivity and potential clinical utility of candidate compounds.
| Compound | EGFR Variant | IC50 (nM) | Assay Type | Reference |
| Erlotinib | Wild-Type | 14.11 ± 0.19 | Biochemical | [8] |
| HNSCC cells | 20 | Cell-based | [9] | |
| L858R/T790M | >1000 | Biochemical | [8] | |
| Gefitinib | Wild-Type | 23 - 79 | Biochemical | [7] |
| H3255 (L858R) | 75 | Cell-based | [10] | |
| Afatinib | Wild-Type | 0.5 | Biochemical | [7] |
| Osimertinib | L858R/T790M | 12 | Biochemical | [7] |
| PD13 | Wild-Type | 11.64 ± 1.30 | Biochemical | [8] |
| L858R/T790M | 10.51 ± 0.71 | Biochemical | [8] |
HNSCC: Head and Neck Squamous Cell Carcinoma. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the mechanism of action for ATP-competitive inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and SHC. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[3][11] EGFR inhibitors block this cascade at its inception.
Caption: EGFR signaling cascade and point of inhibition.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel EGFR inhibitors involves several stages, from primary screening of a large compound library to detailed characterization of confirmed hits.
Caption: General workflow for HTS of EGFR inhibitors.
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a high-throughput biochemical assay to measure the kinase activity of purified EGFR and the potency of inhibitors. The assay quantifies the phosphorylation of a biotinylated peptide substrate.
Principle: The assay measures the phosphorylation of a biotinylated poly-GT (pGT) substrate by EGFR. A Europium cryptate-labeled anti-phosphotyrosine antibody (acceptor) and a streptavidin-XL665 conjugate (donor) are used for detection. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor and acceptor into proximity, resulting in a FRET signal.
Materials:
-
Recombinant human EGFR kinase domain (GST-tagged)
-
Biotinylated pGT substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.3), 125 mM NaCl, 24 mM MgCl2, 0.1 mM Sodium Orthovanadate
-
HTRF Detection Reagents: Europium cryptate anti-phosphotyrosine antibody and Streptavidin-XL665
-
Test compounds (e.g., Erlotinib as a positive control) serially diluted in DMSO
-
384-well, low-volume, white microplates
Procedure:
-
Compound Plating: Dispense 0.5 µL of serially diluted test compounds or controls (DMSO for negative control, Erlotinib for positive control) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of EGFR kinase in assay buffer.
-
Enzyme Addition: Add 5 µL of the EGFR kinase solution to each well containing the compounds.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the biotinylated pGT substrate and ATP in assay buffer. Add 4.5 µL of this mix to each well to start the kinase reaction. Final concentrations should be approximately 5 nM EGFR, 5 µM substrate, and 15 µM ATP.[12]
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature with constant shaking.
-
Reaction Termination & Detection: Add 10 µL of HTRF detection reagents (diluted in detection buffer) to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value for active compounds.
Caption: Principle of the HTRF biochemical kinase assay.
Protocol 2: Cell-Based EGFR Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of ligand-induced EGFR autophosphorylation in a relevant cancer cell line, such as A431 (human epidermoid carcinoma), which overexpresses EGFR.[6]
Principle: A431 cells are serum-starved to reduce basal EGFR activity and then treated with test compounds. The cells are subsequently stimulated with EGF to induce EGFR phosphorylation. The level of phosphorylated EGFR (pEGFR) is then quantified using an ELISA-based method (e.g., AlphaScreen SureFire).
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS
-
Starvation Medium: DMEM with 0.1% FBS
-
Human Epidermal Growth Factor (EGF)
-
Test compounds (e.g., Erlotinib) serially diluted in DMSO
-
Lysis Buffer
-
Detection Kit: AlphaScreen SureFire p-EGFR (Tyr1068) Assay Kit
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of ~30,000 cells per well and culture overnight.
-
Serum Starvation: Replace the culture medium with 100 µL of starvation medium and incubate for 16-18 hours.[12]
-
Compound Treatment: Add test compounds at various concentrations to the wells. Include DMSO as a negative control and Erlotinib as a positive control. Incubate for 1 hour at 37°C.[12]
-
EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 50 ng/mL. For unstimulated controls, add vehicle buffer. Incubate for 15 minutes at 37°C.[12]
-
Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer to each well. Agitate the plate for 10 minutes to ensure complete lysis.
-
Assay Plate Preparation: Transfer 10 µL of the cell lysate to a 384-well ProxiPlate.
-
Detection: Add the AlphaScreen SureFire detection bead mixture according to the manufacturer's protocol. This typically involves adding a mixture of acceptor and donor beads that recognize total EGFR and phosphorylated EGFR, respectively.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Determine the percent inhibition of EGFR phosphorylation for each compound concentration relative to controls and calculate the IC50 values.
Caption: Workflow for a cell-based EGFR phosphorylation assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. High-throughput lung cancer cell line screening for genotype-correlated sensitivity to an EGFR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing EGFR Inhibitor Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EGFR inhibitors in cell viability assays. As "EGFR-IN-12" is not a publicly characterized compound with readily available data, this guide will use the well-characterized and widely used EGFR inhibitor, Gefitinib , as a representative example to illustrate key principles, protocols, and troubleshooting strategies. The information provided here is broadly applicable to other small molecule EGFR tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Gefitinib in a cell viability assay?
A typical starting concentration range for a potent EGFR inhibitor like Gefitinib in a cell viability assay is from 0.01 µM to 10 µM.[1] This range is broad enough to capture the full dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) for most sensitive cell lines.
Q2: How do I choose the appropriate cell line for my experiment?
The choice of cell line is critical. For studying EGFR inhibitors, it is best to use cell lines with known EGFR expression levels and mutation status.[2]
-
EGFR-dependent cancer cell lines: These cells rely on EGFR signaling for their growth and survival, often due to activating mutations in the EGFR gene (e.g., PC-9, HCC827) or EGFR overexpression (e.g., A431).[3][4]
-
Resistant cell lines: Cell lines with resistance mutations, such as the T790M mutation (e.g., H1975), can be used as negative controls or to study mechanisms of resistance.[3][5]
-
Low EGFR expression cell lines: Cells with low or no EGFR expression (e.g., MCF-7) can help identify off-target effects of the inhibitor.[3]
Q3: What is the typical incubation time for a cell viability assay with an EGFR inhibitor?
A common incubation period for cell viability assays with EGFR inhibitors is 48 to 72 hours.[6] This duration is generally sufficient to observe the anti-proliferative effects of the inhibitor.
Q4: What is a dose-response curve and why is it important?
A dose-response curve is a graph that plots the percentage of cell viability against the logarithm of the inhibitor concentration.[6] This curve is essential for determining the IC50 value, which is a key measure of the inhibitor's potency.
Q5: What are "off-target" effects and how can I minimize them?
Off-target effects occur when an inhibitor affects proteins other than its intended target, which can lead to misleading results.[1] To minimize these effects, it is crucial to use the lowest effective concentration of the inhibitor and to test its effects on cell lines that do not express the target protein as a control.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during inhibitor dilution or addition. 3. "Edge effects" in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability, even at high inhibitor concentrations | 1. The cell line is resistant to the EGFR inhibitor (e.g., due to T790M mutation). 2. The inhibitor has degraded or is inactive. 3. The signaling pathway is activated downstream of EGFR. | 1. Verify the EGFR mutation status of your cell line.[1] 2. Test the inhibitor on a known sensitive cell line as a positive control. Prepare fresh stock solutions. 3. Investigate downstream signaling components like p-Akt and p-ERK.[1] |
| Unexpected cell death in the vehicle control (e.g., DMSO) | 1. The concentration of the vehicle (e.g., DMSO) is too high and is causing toxicity. 2. Contamination of the cell culture. | 1. Ensure the final concentration of DMSO is typically ≤ 0.5%. Perform a vehicle toxicity test. 2. Check for signs of bacterial or fungal contamination. |
| Inconsistent IC50 values across experiments | 1. Variations in cell seeding density. 2. Differences in cell passage number or health. 3. Inconsistent incubation times. | 1. Maintain a consistent cell seeding density for all experiments.[6] 2. Use cells within a consistent and low passage number range.[1] 3. Ensure the incubation time is the same for all experiments. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for Gefitinib against various cancer cell lines.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant) |
| A431 | Epidermoid Carcinoma | Overexpression | 2972 |
| MCF-7 | Breast Cancer | Low Expression | > 10000 |
Note: These values are representative and can vary depending on experimental conditions.[3]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Gefitinib stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of Gefitinib in complete medium. A typical concentration range would be from 0.01 µM to 10 µM.[1] Include a DMSO-only vehicle control. Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.[1][6]
Protocol 2: MTS Cell Viability Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is reduced by viable cells to generate a colored formazan product that is soluble in tissue culture medium.
Materials:
-
Gefitinib stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Sterile 96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: After incubation, add 20 µL of the MTS reagent directly to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Follow step 7 from the MTT Assay protocol.
Visualizations
Caption: EGFR signaling pathway and its inhibition by Gefitinib.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Different eGFR Decline Thresholds and Renal Effects of Canagliflozin: Data from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell line - EGFR - The Human Protein Atlas [proteinatlas.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solving EGFR-IN-12 solubility issues in aqueous solutions
Welcome to the technical support center for EGFR-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which results in poor solubility in aqueous solutions such as buffers and cell culture media. This can lead to compound precipitation, causing inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1][2][4] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation.
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous experimental buffer or cell culture medium. Why does this happen?
This common phenomenon is known as "salting out." While this compound is soluble in a pure organic solvent like DMSO, introducing this stock solution into an aqueous environment drastically alters the solvent polarity. The high concentration of salts, proteins, and other components in buffers and cell culture media can significantly reduce the solubility of the hydrophobic compound, causing it to precipitate out of solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity and other off-target effects. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the experimental samples) in your experiments.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.
Issue 1: Precipitate forms in the stock solution.
-
Potential Cause: Incorrect solvent or low-quality solvent.
-
Solution: Ensure you are using high-purity, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[2]
-
-
Potential Cause: Stock concentration is too high.
-
Solution: While this compound has high solubility in DMSO, preparing stocks at the upper limits may lead to instability over time. If precipitation is observed, prepare a fresh, slightly more dilute stock solution.
-
-
Potential Cause: Improper storage.
-
Solution: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
-
Issue 2: Precipitate forms immediately upon dilution into aqueous media.
-
Potential Cause: Final concentration exceeds the aqueous solubility limit.
-
Solution: The solubility of this compound in aqueous media is significantly lower than in DMSO. Check the quantitative solubility data and ensure your final experimental concentration is below the solubility limit in your specific medium.
-
-
Potential Cause: Shock precipitation from rapid dilution.
-
Solution: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of aqueous medium, perform serial dilutions. A two-step dilution is often effective: first, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium.
-
-
Potential Cause: High serum concentration in the medium.
-
Solution: While serum proteins can sometimes aid in solubilizing hydrophobic compounds, high concentrations can also lead to interactions that cause precipitation. If you suspect this is an issue, try reducing the serum concentration if your experimental design allows.
-
Issue 3: Solution appears cloudy or develops a precipitate over time during the experiment.
-
Potential Cause: Compound instability or aggregation in the aqueous environment.
-
Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.
-
-
Potential Cause: Temperature fluctuations.
-
Solution: Some compounds are less soluble at lower temperatures. Ensure your solutions are maintained at the appropriate temperature for your experiment (e.g., 37°C for cell culture). Gentle warming of the final solution to 37°C may aid in dissolution, but avoid prolonged heating.
-
-
Potential Cause: Insufficient mixing.
-
Solution: After diluting the stock solution, ensure the final solution is mixed thoroughly by gentle vortexing or inversion. Brief sonication in a water bath can also help to break up aggregates and enhance dissolution.
-
Quantitative Data Summary
The following table summarizes the available solubility data for this compound in various solvents. It is highly recommended to perform in-house solubility tests to confirm these values under your specific experimental conditions.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 20 mg/mL[1] - 250 mg/mL[5] | ~48.4 mM - ~605 mM | Recommended for primary stock solutions. Use fresh, anhydrous DMSO.[2] |
| DMF | 25 mg/mL[1] | ~60.5 mM | Alternative solvent for stock solutions. |
| Ethanol | 0.2 mg/mL[1] - 2 mg/mL[2] | ~0.48 mM - ~4.8 mM | Poor solubility. Not recommended as a primary solvent. |
| Water | <1 mg/mL[2] | <2.4 mM | Insoluble in purely aqueous solutions. |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] | ~0.6 mM | Provides an estimate of solubility in a buffered aqueous solution with some co-solvent. |
Molecular Weight of this compound: 413.4 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 413.4 g/mol * (1000 mg / 1 g) = 4.134 mg
-
-
Weigh the compound: Carefully weigh 4.134 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Brief sonication can also be applied.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Properly stored stock solutions should be stable for several months.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640), with or without serum, as required by the experiment.
-
Sterile microcentrifuge tubes or a 96-well dilution plate.
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution (optional but recommended):
-
In a sterile tube, dilute the 10 mM stock solution 1:100 in serum-free medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of serum-free medium. Vortex gently.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the intermediate dilution (or the initial stock if not performing an intermediate dilution) to your complete cell culture medium. For a final concentration of 10 µM from a 100 µM intermediate, you would perform a 1:10 dilution (e.g., add 100 µL of the 100 µM solution to 900 µL of complete medium).
-
Ensure the final DMSO concentration remains below 0.5%.
-
-
Mix and apply: Gently mix the final working solution and add it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to the cell culture medium, ensuring the final DMSO concentration matches that of your experimental samples.
Visualizations
EGFR Signaling Pathway
The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.
Caption: Simplified EGFR signaling pathway and inhibition by this compound.
Troubleshooting Workflow for this compound Solubility
This workflow provides a step-by-step guide to diagnosing and resolving solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound solubility problems.
References
Technical Support Center: Troubleshooting Inconsistent Results with EGFR Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors. The following guides and frequently asked questions (FAQs) address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my cell viability (e.g., MTT, MTS) assay results. What are the potential causes?
A1: High variability in cell viability assays can stem from several factors:
-
Compound Solubility: Poor solubility of the EGFR inhibitor in your cell culture media can lead to inconsistent concentrations in the wells. Ensure the inhibitor is fully dissolved in a stock solution (typically in DMSO) before further dilution in media. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[1]
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
-
Incubation Time: The timing of inhibitor addition and the total incubation time should be consistent across all plates and experiments.
-
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Q2: My EGFR inhibitor is not showing the expected inhibition of downstream signaling (e.g., p-ERK, p-AKT) in my Western blot analysis. What should I check?
A2: Lack of downstream signaling inhibition can be due to several experimental variables:
-
Inhibitor Concentration and Treatment Time: The concentration of the inhibitor may be too low, or the treatment time may be too short to effectively block EGFR signaling. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Specificity: The expression and activation status of EGFR and its downstream pathways can vary significantly between cell lines.[1] Confirm that your chosen cell line has an active EGFR pathway that is sensitive to the inhibitor.
-
Antibody Quality: The specificity and quality of your primary and secondary antibodies are critical. Validate your antibodies and determine their optimal working concentrations.
-
Ligand Stimulation: For some experimental setups, stimulation with an EGFR ligand (e.g., EGF, TGF-α) is necessary to activate the pathway and observe the inhibitory effect of the compound.
Q3: I am observing unexpected cell toxicity or a phenotype that is inconsistent with EGFR inhibition. Could this be an off-target effect?
A3: Yes, unexpected phenotypes can be a primary indicator of off-target activity. While many EGFR inhibitors are designed for high selectivity, they can interact with other kinases or cellular proteins, particularly at higher concentrations.[2]
-
Perform a Dose-Response Curve: Determine the IC50 for both on-target inhibition (e.g., p-EGFR) and cell viability. A large discrepancy between these values may suggest off-target toxicity.
-
Use a Structurally Different EGFR Inhibitor: Comparing the effects of two distinct EGFR inhibitors can help differentiate between on-target and off-target effects.[2]
-
Consult Kinome Profiling Data: If available for your specific inhibitor, review its selectivity profile against a panel of kinases to identify potential off-target interactions.[2]
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Stability
Problem: The EGFR inhibitor precipitates out of solution in the cell culture medium, leading to inconsistent results.
Solutions:
| Strategy | Detailed Protocol |
| Optimize Stock Solution | Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Pre-warm Media | Before adding the inhibitor stock solution, warm the cell culture medium to 37°C. This can help improve the solubility of some compounds. |
| Serial Dilutions | Perform serial dilutions of the DMSO stock in pre-warmed media. Ensure thorough mixing at each dilution step. |
| Regular Media Changes | For long-term experiments, some compounds may degrade or precipitate over time. Consider changing the media with freshly prepared inhibitor dilutions every 24-48 hours.[1] |
Issue 2: Inconsistent Inhibition of EGFR Signaling Pathway
Problem: Western blot or other downstream assays show variable or no inhibition of EGFR signaling (e.g., phosphorylation of ERK, AKT).
Solutions:
| Strategy | Detailed Protocol |
| Dose-Response Experiment | 1. Seed cells at an appropriate density and allow them to adhere overnight. 2. Treat cells with a range of inhibitor concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for a fixed time (e.g., 1-2 hours). 3. If required, stimulate with an EGFR ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 15-30 minutes) before lysis. 4. Lyse the cells, quantify protein concentration, and perform Western blot analysis for p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, and total AKT. |
| Time-Course Experiment | 1. Treat cells with a fixed, effective concentration of the inhibitor (determined from the dose-response experiment). 2. Lyse cells at different time points (e.g., 0.5, 1, 2, 4, 8 hours) post-treatment. 3. Perform Western blot analysis to determine the optimal treatment duration. |
| Cell Line Characterization | Confirm the expression of EGFR in your chosen cell line via Western blot or flow cytometry. Verify that the pathway is active by stimulating with an EGFR ligand and observing the phosphorylation of downstream targets. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate the EGFR signaling pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
EGFR-IN-12 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals using EGFR-IN-12. Here you will find guidance on stability, storage, and use in experimental settings, along with troubleshooting advice and answers to frequently asked questions.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results. While specific stability data for this compound is not extensively published, the following recommendations are based on best practices for similar small molecule kinase inhibitors, particularly the structurally related EGFR-IN-1 hydrochloride.
Solid Compound:
| Storage Condition | Recommendation |
| Temperature | Store at -20°C or -80°C for long-term storage. |
| Light | Protect from light. |
| Moisture | Store in a tightly sealed container to prevent moisture absorption. |
Stock Solutions (in DMSO):
| Storage Condition | Recommendation |
| Temperature | Store at -20°C or -80°C. |
| Aliquoting | Aliquot into single-use volumes to minimize freeze-thaw cycles.[1][2] |
| Shelf Life | When stored properly, stock solutions in DMSO are generally stable for at least one to six months.[1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the inhibitor in cell culture medium. | - The compound is hydrophobic and has low solubility in aqueous solutions.[3] - The final concentration of DMSO is too low to maintain solubility. - Interaction with components in the cell culture medium.[3] | - Prepare a high-concentration stock solution in 100% anhydrous DMSO. - When preparing the working solution, add the DMSO stock to the aqueous medium while gently vortexing to ensure rapid mixing.[1] - Consider performing serial dilutions.[1] - Gentle warming to 37°C may aid dissolution, but avoid prolonged heating. |
| Inconsistent or unexpected experimental results. | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.[2] - Inaccurate pipetting when preparing dilutions. - Variability in cell culture conditions (e.g., cell density, passage number).[2] | - Always use freshly prepared working solutions from a properly stored and aliquoted stock. - Ensure accurate and consistent pipetting techniques. - Standardize cell culture protocols, including seeding density and passage number.[2] |
| No inhibition of EGFR downstream signaling (e.g., p-Akt, p-ERK) in a Western blot. | - The concentration of this compound is too low or the incubation time is too short. - The inhibitor has degraded. - The cell line used has a resistance mutation (e.g., T790M, if not the target of the specific inhibitor).[2] - The signaling pathway is constitutively activated downstream of EGFR.[2] | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. - Use a positive control (a cell line known to be sensitive to the inhibitor) to confirm the compound's activity.[2] - Verify the mutation status of your cell line.[4] - Investigate downstream pathway activation with appropriate controls. |
| High levels of cell death, even at low inhibitor concentrations. | - Off-target toxicity of the inhibitor at higher concentrations.[4] - Cytotoxicity caused by the solvent (DMSO).[4] | - Perform a dose-response experiment to determine the IC50 and use concentrations around this value. - Ensure the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1%) and include a vehicle-only control.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase with an IC50 of 21 nM. It acts as an ATP-competitive, irreversible inhibitor, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling pathways that are crucial for cell growth and proliferation.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][5] It is advisable to use high-purity, anhydrous DMSO to prevent compound degradation.
Q3: How should I prepare working solutions of this compound for cell-based assays?
A3: To prepare a working solution, dilute your DMSO stock solution into the appropriate cell culture medium. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. Working solutions in aqueous media should be prepared fresh for each experiment and not stored for long periods.[1]
Q4: My this compound solution appears cloudy. Can I still use it?
A4: A cloudy appearance or visible precipitate indicates that the compound is not fully dissolved, and the actual concentration of the inhibitor in the solution is lower than intended.[3] It is strongly advised not to use a solution that shows any signs of precipitation as this will lead to inaccurate and unreliable results.[3]
Q5: How can I confirm that this compound is active in my experiments?
A5: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of EGFR and its downstream targets. This can be done using techniques like Western blotting to measure the levels of phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK). A reduction in the phosphorylation of these proteins upon treatment with this compound would indicate its inhibitory activity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out the appropriate mass based on the compound's molecular weight.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][5]
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
-
Cell Seeding and Treatment: Seed your cells of interest in a culture plate and allow them to adhere. Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) for a predetermined time (e.g., 2-6 hours). Include a vehicle control (DMSO only).
-
Stimulation: To observe robust inhibition, stimulate the cells with a ligand such as Epidermal Growth Factor (EGF) (e.g., 50 ng/mL) for 15-30 minutes before harvesting.[6]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a PVDF or nitrocellulose membrane, and probe with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. A loading control such as GAPDH or β-actin should also be included.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation and its downstream signaling pathways.
Visualizations
Caption: EGFR Signaling Pathway and the point of inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
How to prevent off-target effects of EGFR-IN-12
Disclaimer: EGFR-IN-12 is not a widely cataloged or characterized specific epidermal growth factor receptor (EGFR) inhibitor. The information provided in this technical support center is based on the chemical structure N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide (CAS 879127-07-8), which has been generically labeled as an "EGFR inhibitor" in some databases. The following guidance is based on established principles for working with kinase inhibitors and should be adapted as part of a rigorous experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an EGFR inhibitor like this compound?
A1: EGFR inhibitors, including the representative structure for this compound, are typically small molecules designed to bind to the ATP-binding pocket of the EGFR kinase domain. By occupying this site, they prevent the phosphorylation of EGFR and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][2] These pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR signaling cascades.
Q2: What are "off-target" effects, and why are they a concern with this compound?
A2: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target (EGFR in this case). This is a common challenge because the ATP-binding sites of many kinases are structurally similar. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, complicating data interpretation.
Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest concentration of the inhibitor that effectively inhibits EGFR. A dose-response experiment in your specific cell system is recommended. You should determine the IC50 value (the concentration that inhibits 50% of EGFR activity) and work with concentrations at or near this value. Using concentrations significantly higher than the IC50 for EGFR dramatically increases the likelihood of engaging off-target kinases.
Q4: What are some initial steps to validate that the observed phenotype is due to EGFR inhibition?
A4: A key initial step is to perform a rescue experiment. This involves expressing a version of EGFR that is resistant to the inhibitor in your cells of interest. If the phenotype observed with the inhibitor is reversed in the cells expressing the resistant mutant, it strongly suggests that the effect is on-target. Additionally, directly measuring the phosphorylation status of EGFR and its immediate downstream targets (like AKT and ERK) via Western blotting can confirm target engagement.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cellular toxicity at expected effective concentrations. | The inhibitor may have potent off-target effects on essential kinases. | Lower the concentration of this compound and perform a viability assay to find a non-toxic concentration range. Consider using a more selective EGFR inhibitor if available. |
| Inconsistent or unexpected changes in downstream signaling pathways. | Off-target effects may be activating or inhibiting other signaling pathways that crosstalk with the EGFR pathway. | Perform a kinome-wide selectivity profile to identify potential off-target kinases. This can be done through specialized CROs. |
| Lack of correlation between biochemical and cellular assay results. | Poor cell permeability, rapid metabolism of the compound, or efflux from the cell. | Confirm target engagement within the cell using a Cellular Thermal Shift Assay (CETSA). This method directly measures the binding of the inhibitor to its target in a cellular context. |
| Development of resistance to the inhibitor over time. | Gatekeeper mutations in the EGFR kinase domain (e.g., T790M) can arise, preventing inhibitor binding. | Sequence the EGFR gene in your resistant cell lines to check for known resistance mutations. Consider using a next-generation EGFR inhibitor designed to overcome such resistance.[3] |
Quantitative Data: Representative IC50 Values of EGFR Inhibitors
Since specific data for this compound is not available, the following table provides a comparative look at the IC50 values of different generations of EGFR inhibitors against wild-type and mutant forms of EGFR. This illustrates the concept of selectivity and potency.
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R + T790M) IC50 (nM) |
| Gefitinib (1st Gen) | ~100 | ~10 | ~20 | >1000 |
| Erlotinib (1st Gen) | ~60 | ~5 | ~10 | >1000 |
| Afatinib (2nd Gen) | ~10 | ~0.5 | ~1 | ~10 |
| Osimertinib (3rd Gen) | ~200 | ~1 | ~1 | ~1 |
Note: These are approximate values from various studies and can vary depending on the assay conditions. The key takeaway is the relative selectivity for mutant over wild-type EGFR and the ability of third-generation inhibitors to target the T790M resistance mutation.[1][2][4]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound is binding to EGFR within intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for precise heating of cell suspensions (e.g., PCR thermocycler)
-
Western blot reagents and a validated antibody for EGFR
Methodology:
-
Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble EGFR at each temperature point by Western blotting.
-
Interpretation: In the presence of a binding ligand like this compound, EGFR should be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.[5][6][7]
Protocol 2: Kinome Profiling for Off-Target Identification
This is a specialized service offered by many contract research organizations (CROs) to assess the selectivity of a kinase inhibitor.
General Workflow:
-
Compound Submission: Provide a sample of this compound to the service provider.
-
Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (often >400).
-
Assay: The ability of the compound to inhibit the activity of each kinase is measured, usually through an in vitro kinase activity assay.
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase. Significant "hits" are kinases that are inhibited above a certain threshold (e.g., >70%).
-
Follow-up: For any significant off-target hits, it is crucial to determine the IC50 value to understand the potency of this compound against these unintended targets.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for CETSA to confirm target engagement.
Caption: Logical workflow to distinguish on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel multi-target inhibitor harboring selectivity of inhibiting EGFR T790M sparing wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of EGFR-IN-12 In Vivo
Welcome to the technical support center for EGFR-IN-12. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the in vivo use of this compound, with a focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is a member of the ErbB family of receptor tyrosine kinases.[1] The EGFR signaling pathway is crucial in regulating cell growth, survival, proliferation, and differentiation.[2] Dysregulation of this pathway is implicated in the development of various cancers.[3][] this compound likely exerts its effect by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[5]
Q2: I am observing poor efficacy of this compound in my animal model. What could be the underlying cause?
A2: Poor in vivo efficacy of this compound, and other kinase inhibitors, can often be attributed to low bioavailability.[6][7] This can stem from several factors including:
-
Poor aqueous solubility: Many kinase inhibitors are poorly soluble in water, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[6][7][8]
-
Low permeability: The compound may not efficiently cross the intestinal epithelium.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
It is crucial to assess the formulation and route of administration to ensure adequate drug exposure in your model.
Q3: What are the recommended solvents for dissolving this compound?
A3: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of EGFR inhibitors.[1] However, for in vivo administration, the use of 100% DMSO is generally not recommended due to potential toxicity. A common practice is to prepare a stock solution in DMSO and then dilute it into an appropriate vehicle for animal dosing. For a compound structurally similar to this compound, it is reported to be soluble in DMSO at ≥ 60.7 mg/mL, but insoluble in ethanol and water alone.[1] Always use high-purity, anhydrous-grade DMSO to prevent compound degradation.[1]
Q4: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG400, Tween 80) can improve solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state.[9]
-
Nanosuspensions: Reducing the particle size of the drug can increase its surface area and dissolution rate.[8]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.[8]
-
Salt formation: Creating a more soluble salt form of the compound can improve its dissolution characteristics.[9]
Troubleshooting Guides
Problem 1: this compound is precipitating out of my dosing solution.
| Potential Cause | Troubleshooting Step |
| Poor solubility in the chosen vehicle. | 1. Decrease the concentration of this compound in the solution.2. Modify the vehicle composition. Try adding a co-solvent like PEG400 or a surfactant like Tween 80.3. Consider a different formulation strategy, such as a lipid-based formulation or a nanosuspension. |
| Change in pH upon dilution. | 1. Check the pH of your final dosing solution.2. If the compound's solubility is pH-dependent, adjust the pH of the vehicle to a range where the compound is more soluble. |
| Low temperature. | 1. Gently warm the solution (e.g., to 37°C) to aid dissolution.[1]2. Ensure the solution is maintained at a suitable temperature during preparation and administration. |
Problem 2: Inconsistent results between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous dosing suspension. | 1. If using a suspension, ensure it is uniformly mixed before each administration. Sonication or vortexing immediately before dosing can be helpful.2. Consider using a solution-based formulation if possible to avoid issues with homogeneity. |
| Inaccurate dosing volume. | 1. Calibrate your dosing equipment (e.g., syringes, gavage needles) regularly.2. Ensure consistent and accurate administration technique. |
| Variability in animal physiology. | 1. Ensure animals are of a similar age and weight.2. Standardize the fasting/feeding state of the animals before and after dosing, as food can affect drug absorption. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Selected EGFR Inhibitors in Preclinical Models
| Compound | Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Gefitinib | Not specified | Mouse | 25 (oral) | 1,200 | 8,900 | 46 |
| Erlotinib | Not specified | Mouse | 25 (oral) | 1,500 | 11,000 | 60 |
| Cabozantinib (free base) | Suspension in 0.5% HPMC, 0.1% Tween 80 | Rat | 10 (oral) | 430 | 4,500 | 20 |
| Cabozantinib (lipophilic salt in lipid-based formulation) | MC-SEDDS | Rat | 10 (oral) | 860 | 9,200 | 41 |
Data is compiled from various sources and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
-
Calculate the required amount of this compound and vehicle. A common vehicle for suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in water.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste. This helps to ensure the powder is properly wetted.
-
Gradually add the remaining vehicle while continuously mixing (e.g., with a mortar and pestle or by vortexing).
-
Homogenize the suspension using a sonicator or homogenizer to ensure a uniform particle size distribution.
-
Store the suspension at 4°C and protect from light. Resuspend thoroughly by vortexing or sonicating before each use.
Protocol 2: Preparation of a Solution with Co-solvents for Oral Gavage
-
Determine the desired concentration and dosing volume.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to make a 50 mg/mL stock solution. Gentle warming may be required.[1]
-
Prepare the final dosing vehicle. A common co-solvent system is a mixture of PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing to ensure the compound remains in solution.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or decreasing the final drug concentration).
-
Use the freshly prepared solution for dosing.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Key factors influencing the oral bioavailability of a drug.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. pubs.acs.org [pubs.acs.org]
EGFR-IN-12 Assay Development and Optimization: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with EGFR-IN-12 and other potent EGFR inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Upon binding of ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This initiates downstream signaling cascades, including the MAPK, PI3K-Akt, and JNK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling.
Q2: At what concentration should I use this compound to minimize off-target effects?
A2: To minimize off-target effects, it is recommended to use this compound at a concentration that is within a range of 1- to 10-fold of its IC50 or EC50 value for EGFR inhibition. Using concentrations significantly above this range increases the likelihood of binding to other kinases, due to the conserved nature of the ATP-binding pocket across the kinome.[3] It is crucial to determine the IC50 of this compound in your specific assay system.
Q3: How can I confirm that the observed cellular effects are due to EGFR inhibition and not off-target activity?
A3: Several control experiments can be performed to confirm on-target activity:
-
Use a control cell line: Compare the effects of this compound on an EGFR-expressing cell line versus a cell line that lacks EGFR expression.
-
Rescue experiment: Inhibit the downstream signaling with this compound and then try to rescue the phenotype by introducing a drug-resistant mutant of EGFR.
-
Downstream signaling analysis: Confirm that this compound treatment leads to a dose-dependent decrease in the phosphorylation of EGFR and its key downstream effectors like Akt and ERK using methods like Western blotting or cell-based ELISA.
Q4: My EGFR inhibitor shows activity in cell lines that do not express EGFR. What is the likely cause?
A4: This strongly suggests off-target activity. Many kinase inhibitors can interact with other kinases, particularly at higher concentrations.[3] To investigate this, a kinase selectivity profile for this compound should be generated by screening it against a panel of other kinases.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assay development and optimization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in biochemical kinase assay | 1. Non-specific binding of detection antibody. 2. High enzyme concentration. 3. Substrate precipitation. | 1. Optimize antibody concentration and blocking conditions. 2. Titrate the EGFR enzyme to determine the optimal concentration for a linear reaction rate. 3. Ensure substrate is fully dissolved in the assay buffer. |
| Inconsistent results between experiments (cell-based assays) | 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration. 3. Cell line instability or high passage number.[3] | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol.[4] 2. Prepare fresh dilutions of this compound from a validated stock for each experiment.[3] 3. Use cells within a defined low passage number range and perform regular cell line authentication.[3] |
| No inhibition of downstream signaling (e.g., p-Akt, p-ERK) | 1. The cell line may have a resistance mutation in EGFR (e.g., T790M). 2. The inhibitor may be degraded or inactive. 3. The signaling pathway is constitutively activated downstream of EGFR. | 1. Sequence the EGFR gene in your cell line to check for resistance mutations. 2. Test the activity of this compound in a well-characterized sensitive cell line as a positive control.[3] 3. Analyze the mutational status of key downstream components like KRAS and PIK3CA. |
| High cell death in EGFR-negative control cells | The inhibitor has significant off-target cytotoxic effects.[3] | 1. Perform a dose-response curve to determine the IC50 in both EGFR-positive and EGFR-negative cells. 2. Consult kinome scan data to identify potential off-target kinases responsible for cytotoxicity. 3. If possible, use a more selective EGFR inhibitor for comparison. |
Experimental Protocols
Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
This protocol outlines the determination of the IC50 value for this compound against purified, recombinant human EGFR.[1][2]
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[2]
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Assay Plate Setup:
-
Add 12.5 µL of the 2X this compound dilutions to the appropriate wells.
-
For the positive control (no inhibition), add 12.5 µL of Kinase Reaction Buffer with DMSO.
-
For the negative control (no kinase activity), add 12.5 µL of Kinase Reaction Buffer with DMSO to separate wells.
-
-
Enzyme Addition: Add 12.5 µL of a 2X EGFR enzyme solution to all wells except the negative control wells. Add 12.5 µL of Kinase Dilution Buffer to the negative control wells.[1]
-
Kinase Reaction Initiation: Add 25 µL of a 2X substrate/ATP mixture to all wells to start the reaction. The final reaction volume will be 50 µL.
-
Incubation: Mix the plate and incubate at 30°C for 60 minutes.[1]
-
ADP-Glo™ Reagent Addition: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Caption: Workflow for a biochemical EGFR kinase assay.
Cell-Based EGFR Phosphorylation Assay (ELISA Format)
This protocol describes a method to measure the inhibition of EGFR phosphorylation in a cellular context.[5][6]
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Cell culture medium
-
This compound
-
EGF (ligand)
-
Fixing Solution
-
Quenching Buffer
-
Blocking Buffer
-
Primary antibodies (anti-phospho-EGFR and anti-pan-EGFR)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.[5]
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 16-18 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.[7]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[7]
-
Fixation and Permeabilization: Wash the cells and add Fixing Solution for 20 minutes at room temperature.[5]
-
Quenching and Blocking: Wash the cells and add Quenching Buffer for 20 minutes, followed by Blocking Buffer for 1 hour.[5]
-
Antibody Incubation:
-
Incubate wells with either anti-phospho-EGFR or anti-pan-EGFR primary antibodies for 2 hours at room temperature.
-
Wash and then incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Add TMB substrate and incubate for 30 minutes.
-
Add Stop Solution and measure the absorbance at 450 nm.
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the pan-EGFR signal for each condition.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated control.
-
Plot the % Inhibition against the inhibitor concentration and determine the EC50 value.
References
Technical Support Center: EGFR-IN-12 and Related EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EGFR-IN-12 and other EGFR tyrosine kinase inhibitors (TKIs) in animal models. The focus is on minimizing and managing common toxicities to ensure experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with EGFR inhibitors in animal models?
A1: EGFR inhibitors, including novel compounds like this compound, commonly exhibit a range of on-target toxicities due to the presence of EGFR in healthy tissues. The most frequently reported adverse effects in animal models include:
-
Dermatological Toxicities: Skin rash (acneiform or papulopustular), dry skin, pruritus, and hair changes are very common.[1][2][3]
-
Gastrointestinal Toxicities: Diarrhea is a primary dose-limiting toxicity.[4][5] Nausea, vomiting, and decreased appetite leading to weight loss are also frequently observed.[6][7][8]
-
Hepatotoxicity: Elevations in liver enzymes such as alanine aminotransferase (ALT) and alkaline phosphatase (ALP) have been reported.[6][7]
-
Pulmonary Toxicity: While less common, interstitial lung disease-like effects can occur and are a serious concern.
-
Ocular Toxicities: Various eye-related issues can arise.
-
Renal Toxicity: Effects on kidney function have been noted with some EGFR inhibitors.
Q2: How can I proactively minimize toxicity before starting my in vivo experiment with this compound?
A2: Proactive measures can significantly mitigate the severity of toxicities. Consider the following strategies:
-
Dose-Range Finding Studies: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and identify the dose-limiting toxicities for your specific animal model.[6][7]
-
Formulation Optimization: The vehicle and formulation of this compound can impact its absorption and toxicity profile. Exploring different formulations may reduce adverse effects.
-
Prophylactic Treatments: For predictable toxicities like skin rash, prophylactic administration of treatments such as topical corticosteroids or oral antibiotics (e.g., doxycycline) has been shown to reduce severity.
-
Supportive Care Plan: Establish a comprehensive supportive care plan before the study begins. This should include provisions for dietary supplementation, hydration, and analgesics.
Q3: Is there a correlation between the severity of skin rash and the anti-tumor efficacy of EGFR inhibitors?
A3: In clinical settings, a correlation between the incidence and severity of skin rash and positive treatment outcomes has been observed for some EGFR inhibitors.[1] This is thought to be because the rash is an on-target effect, indicating the drug is effectively inhibiting EGFR. While this correlation is less formally studied in preclinical models, the presence of on-target toxicities can be an early indicator of biological activity.
Q4: What is the mechanism behind EGFR inhibitor-induced diarrhea?
A4: EGFR signaling is crucial for maintaining the integrity of the gastrointestinal epithelium. Inhibition of EGFR can disrupt ion transport and increase paracellular permeability in the intestines, leading to diarrhea.[9][10]
Troubleshooting Guides
Managing Dermatological Toxicity (Skin Rash)
Issue: Animals are developing severe skin rashes, leading to distress and potential secondary infections.
Troubleshooting Steps:
-
Assess and Grade the Severity: Utilize a standardized grading scale to objectively assess the severity of the rash. This will help in making informed decisions about interventions.
-
Topical Treatments:
-
For mild to moderate rashes, apply a low-potency topical corticosteroid cream to the affected areas.
-
Keep the skin moisturized with emollients to prevent excessive dryness and cracking.
-
-
Systemic Treatments:
-
For more severe rashes, consult with a veterinarian about the possibility of administering oral antibiotics (e.g., doxycycline or minocycline) to reduce inflammation and prevent secondary bacterial infections.
-
-
Dose Modification:
Managing Gastrointestinal Toxicity (Diarrhea and Weight Loss)
Issue: Animals are experiencing significant diarrhea and weight loss, compromising their health and the integrity of the study.
Troubleshooting Steps:
-
Monitor Body Weight and Hydration Status: Weigh the animals daily. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous fluids (e.g., sterile saline or lactated Ringer's solution) as advised by a veterinarian.
-
Offer highly palatable, high-calorie food supplements to counteract weight loss.
-
Anti-diarrheal medications like loperamide may be considered, but should be used with caution and under veterinary guidance, as they can have side effects in rodents.
-
-
Dose and Schedule Modification:
Quantitative Toxicity Data for Common EGFR Inhibitors in Animal Models
Table 1: Dose-Limiting Toxicities and Maximum Tolerated Doses (MTDs)
| EGFR Inhibitor | Animal Model | Dose | Observed Toxicity | MTD |
| Gefitinib | Rat | 12,000 mg/m² (single dose) | Lethal | - |
| Mouse | 6,000 mg/m² (single dose) | Few signs of toxicity | - | |
| C57BL/6 Mouse | 150 mg/kg/day | 12.5% mortality, weight loss | - | |
| FVB/N Mouse | 150 mg/kg/day | 66.7% mortality, weight loss | - | |
| Erlotinib | Rat | 42 mg/kg/day (weekly) | Similar efficacy to daily dosing with potentially less toxicity | - |
| Mouse | 100 mg/kg/day | 20% weight loss, severe diarrhea (73% of mice) | < 100 mg/kg/day | |
| Lapatinib | Dog | 40 mg/kg/day | Grade 3 weight loss (>15%) | 35 mg/kg/day |
| Dog | 35 mg/kg/day (8 weeks) | Grade 3 ALP elevation | - | |
| Dacomitinib | Rat | Highest dose (unspecified) | Skin lesions | - |
| Afatinib | Mouse (NPC xenograft) | Combination with gemcitabine | Increased toxicity and body weight decrease | - |
Data compiled from multiple preclinical studies.[2][4][5][6][7][11][13][14][15][16][17][18]
Experimental Protocols
Protocol 1: Assessment of Dermatological Toxicity
Objective: To systematically evaluate and grade skin toxicity in animals treated with this compound.
Methodology:
-
Visual Inspection:
-
Perform daily visual inspection of the entire skin surface of each animal.
-
Pay close attention to areas prone to rash, such as the face, ears, dorsal trunk, and paws.
-
Document the presence, distribution, and characteristics of any skin lesions (e.g., erythema, papules, pustules, scaling, crusting).
-
-
Grading of Skin Rash:
-
Use a standardized preclinical grading scale adapted from clinical criteria (e.g., CTCAE).
-
Grade 1 (Mild): Faint erythema or a few scattered papules.
-
Grade 2 (Moderate): Moderate erythema, scattered papules/pustules covering <50% of the body surface area.
-
Grade 3 (Severe): Severe erythema, extensive papules/pustules covering >50% of the body surface area, or localized areas of ulceration or desquamation.
-
Grade 4 (Life-threatening): Widespread ulceration or blistering.
-
-
-
Biopsy and Histopathology (Optional):
-
At the end of the study, or if severe lesions develop, collect skin biopsies from affected and unaffected areas.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for inflammatory infiltrates, follicular changes, and other signs of drug-induced dermatitis.
-
Protocol 2: Assessment of Gastrointestinal Toxicity
Objective: To monitor and quantify gastrointestinal toxicity, primarily diarrhea and weight loss.
Methodology:
-
Daily Body Weight Measurement:
-
Diarrhea Assessment:
-
Perform daily cage-side observations to check for the presence and consistency of feces.
-
Use a scoring system to grade diarrhea:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Unformed, "pasty" feces.
-
Score 3: Watery, liquid feces.
-
-
-
Histopathological Examination of the Intestines:
-
At necropsy, collect sections of the small and large intestines.
-
Fix, process, and stain tissues with H&E as described for skin biopsies.
-
Evaluate for signs of inflammation, epithelial damage, crypt atrophy, and changes in villus length. Immunohistochemical staining for markers of proliferation (e.g., Ki67) can provide additional insights.[8][19]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical toxicity assessment.
Caption: Troubleshooting decision tree for managing diarrhea.
References
- 1. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermatologic Toxicity Occurring During Anti-EGFR Monoclonal Inhibitor Therapy in Patients With Metastatic Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Evaluation of the proper dosage of lapatinib and its safety in dogs [jstage.jst.go.jp]
- 7. vidiumah.com [vidiumah.com]
- 8. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of lower gastrointestinal toxicity caused by tyrosine kinase inhibitors - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. EFFECT OF INTERMITTENT DOSING REGIMENS OF ERLOTINIB ON METHYLNITROSOUREA-INDUCED MAMMARY CARCINOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of intermittent dosing regimens of erlotinib on methylnitrosourea-induced mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-12 batch-to-batch variability issues
Welcome to the technical support center for EGFR-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound, with a specific focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][2][3] These pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[][5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound is designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to reduced tumor cell proliferation and survival.
Q2: We are observing inconsistent IC50 values for this compound between different batches. What could be the cause?
A2: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) is a common issue with synthetic small molecules and can stem from several factors:
-
Purity Differences: Even minor variations in the purity of the compound between batches can significantly impact its effective concentration and, consequently, the IC50 value.
-
Presence of Impurities or Isomers: The manufacturing process may yield slight differences in the impurity profile or the ratio of stereoisomers, some of which may have different biological activities.
-
Compound Stability and Storage: Improper storage or handling of different batches can lead to degradation of the compound, affecting its potency.
-
Solubility Issues: Incomplete solubilization of the compound can lead to an overestimation of the actual concentration in solution, resulting in apparent shifts in the IC50.[6][7]
Q3: How can we validate a new batch of this compound to ensure consistency with previous experiments?
A3: To ensure experimental consistency, it is crucial to perform a bridging study when receiving a new batch of this compound. This involves a head-to-head comparison of the new batch with a previously validated "gold standard" batch. Key validation experiments include:
-
Purity and Identity Confirmation: Perform analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the purity and identity of the new batch.
-
In Vitro Potency Assay: Conduct a side-by-side IC50 determination using a well-established cell-based assay (e.g., a cell viability assay in a sensitive cancer cell line).
-
Target Engagement Assay: If available, a target engagement assay can confirm that the new batch binds to EGFR with the expected affinity.
-
Downstream Signaling Inhibition: Perform a western blot to confirm that the new batch effectively inhibits the phosphorylation of EGFR and downstream targets like AKT and ERK at comparable concentrations to the reference batch.
Q4: My cells are showing variable responses to this compound treatment even with the same batch. What are other potential sources of variability?
A4: If you are confident in the consistency of your this compound batch, variability in experimental results can arise from several other factors:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, serum concentration, and CO2 levels can all influence cellular response to drug treatment.[8]
-
Experimental Protocol Deviations: Inconsistent incubation times, variations in reagent concentrations, or slight changes in the experimental workflow can introduce variability.
-
Assay Performance: The performance of the assay used to measure the endpoint (e.g., cell viability, apoptosis) can fluctuate. Ensure that your assays are properly validated and include appropriate controls.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of EGFR Signaling
Symptoms:
-
Variable reduction in p-EGFR, p-AKT, or p-ERK levels in western blot analysis between experiments.
-
Discrepancy in the expected downstream effects, such as apoptosis or cell cycle arrest.
Troubleshooting Workflow:
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
Validation & Comparative
A Head-to-Head Battle: Unpacking the Efficacy of EGFR-IN-12 and Gefitinib in EGFR Inhibition
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC). This guide provides a detailed comparative analysis of two such inhibitors: the established therapeutic agent Gefitinib and the research compound EGFR-IN-12. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Unveiling the Inhibitors
Gefitinib , marketed under the trade name Iressa, is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a mainstay in the treatment of NSCLC with activating EGFR mutations.[1] It functions by reversibly binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways that promote tumor growth and survival.[1][2][3][4]
This compound , identified chemically as N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, is a potent and selective, ATP-competitive, irreversible EGFR inhibitor.[5] Its irreversible binding mechanism offers a potentially distinct profile of activity and duration of action compared to reversible inhibitors like gefitinib.
Comparative Efficacy: A Data-Driven Analysis
The in vitro efficacy of EGFR inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. A lower IC50 value indicates a higher potency. The following tables summarize the available IC50 data for this compound and Gefitinib against various EGFR genotypes and cancer cell lines.
Table 1: Inhibitory Activity (IC50) of this compound against EGFR Kinase
| Target | IC50 (nM) |
| EGFR (wild-type) | 21 |
| EGFR (L858R mutant) | 63 |
| EGFR (L861Q mutant) | 4 |
Data sourced from publicly available information. It is important to note that these values are from in vitro kinase assays and may not directly translate to cellular activity.
Table 2: Inhibitory Activity (IC50) of Gefitinib against EGFR Phosphorylation and in NSCLC Cell Lines
| Cell Line / Target | EGFR Mutation Status | IC50 (nM) |
| NR6wtEGFR (Tyr1173) | Wild-type | 37 |
| NR6wtEGFR (Tyr992) | Wild-type | 37 |
| NR6W (Tyr1173) | Wild-type | 26 |
| NR6W (Tyr992) | Wild-type | 57 |
| HCC827 | Exon 19 deletion | 13.06 |
| PC9 | Exon 19 deletion | 77.26 |
| H3255 | L858R | 3 |
| 11-18 | Not Specified | 390 |
Data for NR6wtEGFR and NR6W cells is from phosphorylation inhibition assays.[1] Data for NSCLC cell lines is from cell viability assays.[2][6] It is crucial to acknowledge that IC50 values can vary between different studies and experimental conditions.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and Gefitinib exert their anti-cancer effects by disrupting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways are critical for regulating cell proliferation, survival, and differentiation. By inhibiting EGFR kinase activity, both compounds effectively block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
EGFR Signaling Pathway and Inhibition
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate EGFR inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.
Objective: To determine the concentration of this compound or Gefitinib that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Gefitinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
MTT Assay Experimental Workflow
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the inhibitor's mechanism of action.
Objective: To assess the inhibitory effect of this compound and Gefitinib on EGFR phosphorylation.
Materials:
-
Cancer cell lines
-
This compound and Gefitinib
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of this compound or Gefitinib for a specified time (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[4][5] Analyze the band intensities to determine the level of protein phosphorylation.
Conclusion
References
A Comparative Analysis of EGFR-IN-12 and Erlotinib in EGFR-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro performance of two epidermal growth factor receptor (EGFR) inhibitors: EGFR-IN-12 and the well-established drug, erlotinib. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies targeting EGFR-driven cancers.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can become a key driver of oncogenesis in various cancers, most notably in non-small cell lung cancer (NSCLC). Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for patients with EGFR-mutant tumors. Erlotinib, a first-generation reversible TKI, has been a cornerstone of this therapeutic approach. This compound is a more recent compound, described as a potent and irreversible EGFR inhibitor. This guide will compare the available preclinical data for both compounds, focusing on their mechanism of action and efficacy in EGFR-mutant cell lines.
Mechanism of Action
Both this compound and erlotinib function by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival. However, they differ in their mode of binding to the receptor.
This compound is a 4,6-disubstituted pyrimidine that acts as a potent, ATP-competitive, and irreversible inhibitor of EGFR.[1] Its irreversible nature suggests a covalent bond formation with the EGFR kinase domain, leading to a sustained inhibition of receptor activity.
Erlotinib is a first-generation, reversible EGFR TKI.[2] It competitively binds to the ATP-binding site of the EGFR kinase domain.[2] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[3]
The following diagram illustrates the EGFR signaling pathway and the points of inhibition for TKIs like this compound and erlotinib.
Caption: EGFR signaling pathway and TKI inhibition.
Comparative Efficacy in EGFR-Mutant Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound and erlotinib in various cell lines, including those with specific EGFR mutations.
Table 1: IC50 Values of this compound
| Cell Line/Target | EGFR Mutation Status | IC50 |
| EGFR (enzyme assay) | Wild-Type | 21 nM[1][4] |
| EGFR (enzyme assay) | L858R | 63 nM[1] |
| EGFR (enzyme assay) | L861Q | 4 nM[1] |
| HT29 | Wild-Type | 1.96 µM[1] |
| SW480 | Wild-Type | 1.04 µM[1] |
Table 2: IC50 Values of Erlotinib
| Cell Line | EGFR Mutation Status | IC50 |
| PC-9 | Exon 19 Deletion | 7 nM |
| H3255 | L858R | 12 nM |
| HCC827 | Exon 19 Deletion | 6.5-22.0 nM |
| PC9/ER1 (erlotinib-resistant) | Exon 19 Deletion | 9.96 µM |
| 11-18 | L858R | 0.87 µM |
Note: IC50 values can vary depending on the experimental conditions.
From the available data, this compound demonstrates high potency against wild-type EGFR and the L858R and L861Q mutations in enzymatic assays. Erlotinib shows high potency in cell lines with the common sensitizing mutations, exon 19 deletion and L858R. A direct comparison of potency in the same cell lines is not available from the searched literature.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the IC50 of a compound by measuring its effect on cell proliferation and viability.
Materials:
-
EGFR-mutant and wild-type cell lines (e.g., PC-9, H3255, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Erlotinib
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare stock solutions of this compound and erlotinib in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization solution.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
The following diagram illustrates a typical experimental workflow for comparing the two drugs.
Caption: Workflow for in vitro drug comparison.
Conclusion
Based on the currently available data, both this compound and erlotinib are potent inhibitors of EGFR. Erlotinib has a well-documented history of efficacy against common activating EGFR mutations in cellular models and clinical settings. This compound shows promise with high potency in enzymatic assays against wild-type and specific mutant forms of EGFR.
A direct, head-to-head comparison in a panel of EGFR-mutant cell lines would be necessary to definitively determine the relative potency and spectrum of activity of these two inhibitors. Researchers are encouraged to perform such comparative studies to guide the selection of the most appropriate inhibitor for their specific research questions and cancer models.
Logical Relationship Diagram
The following diagram illustrates the logical flow for selecting an EGFR inhibitor for preclinical research based on the information presented.
Caption: Decision-making for inhibitor selection.
References
Comparative Analysis: EGFR-IN-12 vs. Osimertinib in EGFR-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the preclinical EGFR inhibitor, EGFR-IN-12, and the clinically approved third-generation EGFR inhibitor, osimertinib.
This guide provides a comprehensive, data-driven comparison of two epidermal growth factor receptor (EGFR) inhibitors: this compound, a preclinical investigational molecule, and osimertinib (Tagrisso®), a widely used third-generation therapeutic agent. This analysis is intended to inform researchers and drug developers on the biochemical and cellular activities of these compounds, highlighting their differential targeting of EGFR mutations.
Introduction to this compound and Osimertinib
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. This guide focuses on a comparative analysis of this compound and osimertinib, representing different stages of the drug development pipeline.
This compound is a potent and selective, cell-permeable 4,6-disubstituted pyrimidine compound that acts as an ATP-competitive inhibitor of the EGFR kinase. It has been characterized in preclinical studies and is available as a research chemical.
Osimertinib is an FDA-approved, third-generation, irreversible EGFR TKI. It is designed to potently and selectively inhibit both EGFR-TKI sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3]
Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of the EGFR kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways. While some sources describe it as irreversible, its primary characterization in the scientific literature points to an ATP-competitive mechanism.
Osimertinib is a covalent, irreversible inhibitor of EGFR. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[2] This irreversible binding leads to a sustained inhibition of EGFR kinase activity. Osimertinib is particularly effective against EGFR harboring the T790M mutation, a "gatekeeper" mutation that confers resistance to earlier generations of EGFR TKIs.[1][4]
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and osimertinib, focusing on their inhibitory activity against various forms of EGFR and their effects on cancer cell lines.
Table 1: Biochemical Inhibitory Activity (IC50)
| Target | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR (Wild-Type) | 21 | 494[5] |
| EGFR (L858R) | 63 | 12[6][7] |
| EGFR (Exon 19 Deletion) | Not Available | 13[5] |
| EGFR (L861Q) | 4 | 5[8] |
| EGFR (L858R/T790M) | Not Available | 1[6][7] |
| EGFR (Exon 19 Del/T790M) | Not Available | 11[5] |
| EGFR (L858R/C797S) | Not Available | 354[9] |
| HER4 (ErbB4) | 7640 | Not Available |
Note: IC50 values can vary depending on the specific assay conditions. A significant data gap exists for the activity of this compound against the T790M resistance mutation.
Table 2: Cellular Activity
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (µM) | Osimertinib IC50 (nM) |
| HT29 | Colorectal Carcinoma | Wild-Type | 1.96 | > 1000 |
| SW480 | Colorectal Carcinoma | Wild-Type | 1.04 | > 1000 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Not Available | 10 - 20[10] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Not Available | 15 - 30[10] |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Not Available | 20 - 50[10] |
| H3255 | Non-Small Cell Lung Cancer | L858R | Not Available | 10 - 25[10] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not Available | > 1000[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.
-
Reagents and Materials :
-
Purified recombinant EGFR enzyme (wild-type or mutant)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (this compound or osimertinib) dissolved in DMSO
-
96- or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add a fixed amount of the EGFR enzyme to each well of the plate, followed by the diluted test compounds.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the signal, which is proportional to the amount of substrate phosphorylated by the enzyme.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.
-
Reagents and Materials :
-
Cancer cell lines (e.g., NCI-H1975, PC-9)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Spectrophotometer or luminometer
-
-
Procedure :
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan crystals and measure the absorbance.
-
For CellTiter-Glo® assay : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Comparative Mechanism of Action
Caption: Target specificity of this compound and Osimertinib.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing EGFR inhibitors.
Summary and Conclusion
This comparative analysis highlights the distinct profiles of this compound and osimertinib. This compound is a potent inhibitor of wild-type and certain sensitizing mutations of EGFR, demonstrating high selectivity over at least one other ErbB family member, HER4. However, the publicly available data for this compound is limited, and critically, its activity against the T790M resistance mutation remains unreported.
In contrast, osimertinib is a clinically validated, third-generation inhibitor with a well-defined profile. It exhibits potent activity against sensitizing EGFR mutations and, most importantly, the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile contributes to its clinical efficacy and tolerability. However, resistance to osimertinib can emerge, notably through the C797S mutation, against which it is largely ineffective.
For researchers in drug development, this compound may serve as a useful tool for studying the effects of potent, selective, and reversible (or ATP-competitive) EGFR inhibition in preclinical models. However, its utility in the context of acquired resistance to first- and second-generation TKIs is unclear without data on its T790M activity. Osimertinib, on the other hand, represents a benchmark for third-generation EGFR inhibitors and serves as a critical comparator for the development of next-generation agents aimed at overcoming both T790M and emerging resistance mutations like C797S.
Further characterization of this compound, particularly against a broader panel of clinically relevant EGFR mutations, would be necessary to fully assess its potential as a therapeutic candidate or a pharmacological probe.
References
- 1. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Head-to-Head Comparison of Third-Generation EGFR Tyrosine Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "EGFR-IN-12" did not yield identifiable information in the public domain. Therefore, this guide provides a head-to-head comparison of four well-established, third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs): Osimertinib , Aumolertinib , Lazertinib , and Furmonertinib . These inhibitors are designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs.
Introduction
Third-generation EGFR TKIs have revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. Unlike their predecessors, these drugs are engineered to potently inhibit both the initial sensitizing mutations (e.g., exon 19 deletions and L858R) and the acquired T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity profile leads to a wider therapeutic window and a more manageable side-effect profile. This guide offers a comparative overview of the preclinical and clinical performance of four leading third-generation EGFR TKIs.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Third-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways and subsequent tumor cell apoptosis.
Cross-reactivity studies of EGFR-IN-12
A Comparative Guide to the Cross-Reactivity of EGFR-IN-12
This guide provides a comparative analysis of the kinase selectivity profile of this compound against other prominent epidermal growth factor receptor (EGFR) inhibitors, namely the first-generation inhibitor Gefitinib and the third-generation inhibitor Osimertinib. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's cross-reactivity and its potential advantages in targeted cancer therapy.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). Consequently, EGFR has become a primary target for cancer therapeutics. EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs that block the signaling pathways downstream of EGFR, leading to the inhibition of cancer cell growth and survival.[3]
The clinical efficacy of EGFR TKIs can be limited by off-target effects and the development of resistance. The selectivity of a TKI for its intended target over other kinases is a critical determinant of its therapeutic index. High selectivity can minimize off-target toxicities, while a broader inhibition profile might be beneficial in certain contexts or lead to undesirable side effects. This guide focuses on the cross-reactivity of this compound, a potent and selective EGFR inhibitor, in comparison to established EGFR TKIs.
Compound Profiles
This compound is a cell-permeable and selective inhibitor of EGFR kinase. It demonstrates potent inhibition of EGFR with an IC50 of 21 nM and effectively blocks receptor autophosphorylation in cells.
Gefitinib (Iressa®) is a first-generation EGFR TKI that reversibly inhibits the tyrosine kinase activity of both wild-type and activating mutant forms of EGFR.[3] It is used in the treatment of NSCLC with specific EGFR mutations.
Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR TKI that is highly selective for both EGFR-sensitizing and T790M resistance mutations, while showing lower activity against wild-type EGFR.[4]
Cross-Reactivity Data
The following tables summarize the available quantitative data on the kinase inhibition profiles of this compound, Gefitinib, and Osimertinib. The data for Gefitinib and Osimertinib are adapted from a comprehensive study profiling 21 kinase inhibitors against a panel of 255 kinases, providing a broad view of their selectivity.[5] Data for this compound is limited to its primary target and a few other kinases.
Table 1: Inhibition of Primary EGFR Targets and Key Related Kinases
| Kinase | This compound IC50 (nM) | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR | 21 | 37 | 12 |
| ERBB2 (HER2) | Not Available | >10,000 | 498 |
| ERBB4 (HER4) | 7640 | Not Available | Not Available |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.
Table 2: Selectivity Profile Against a Broader Kinase Panel (% Inhibition at 1 µM)
| Kinase Family | Kinase | This compound | Gefitinib | Osimertinib |
| TK | ABL1 | Not Available | 25 | 15 |
| ALK | Not Available | 10 | 5 | |
| SRC | Not Available | 85 | 30 | |
| LCK | Not Available | 90 | 20 | |
| FYN | Not Available | 95 | 25 | |
| TKL | RAF1 | Not Available | 15 | 10 |
| BRAF | Not Available | 20 | 12 | |
| STE | MAP2K1 (MEK1) | Not Available | 5 | 2 |
| MAP2K2 (MEK2) | Not Available | 8 | 3 | |
| AGC | AKT1 | Not Available | 12 | 8 |
| ROCK1 | Not Available | 70 | 40 | |
| CAMK | CAMK2A | Not Available | 30 | 15 |
Note: This table presents a selection of kinases to illustrate the broader selectivity profile. The data for Gefitinib and Osimertinib is derived from a larger panel and shows the percentage of kinase activity inhibited at a 1 µM concentration of the drug. "Not Available" indicates that specific data for this compound on these kinases was not found in the public domain.
Experimental Protocols
The following section details a general methodology for a biochemical kinase assay, which is a standard method for determining the inhibitory activity of compounds like this compound.
Biochemical Kinase Assay (Example Protocol)
This protocol is based on a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[6]
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader with luminescence detection capabilities
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test inhibitor solution
-
Kinase solution
-
Substrate/ATP mix
-
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to the wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Kinase Profiling
Caption: General workflow for determining kinase inhibitor potency.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of osimertinib in treating EGFR‐mutated advanced NSCLC: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
Independent Validation of EGFR Inhibitors: A Comparative Analysis
Researchers, scientists, and drug development professionals require objective data to make informed decisions about the therapeutic potential of new chemical entities. This guide provides a comparative overview of the anti-tumor activity of prominent Epidermal Growth Factor Receptor (EGFR) inhibitors. While the specific compound "EGFR-IN-12" was the initial focus of this guide, a comprehensive search of publicly available scientific literature and databases did not yield any independent validation data for this specific molecule. Therefore, this guide has been adapted to provide a comparative analysis of well-characterized and clinically relevant EGFR inhibitors, offering a framework for evaluating novel compounds within this class.
Introduction to EGFR Inhibition in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and tumor progression.[2][3] Consequently, EGFR has become a prime target for anti-cancer therapies.[1][2] EGFR inhibitors can be broadly categorized into two main classes: small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, and monoclonal antibodies that bind to the extracellular domain of the receptor.[4][5]
This guide focuses on the comparative efficacy of three generations of EGFR TKIs, which have demonstrated significant clinical benefits in patients with EGFR-mutated non-small cell lung cancer (NSCLC) and other malignancies.
Comparative Anti-Tumor Activity of EGFR Tyrosine Kinase Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activities of representative first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) EGFR inhibitors. This data is compiled from various independent studies and provides a benchmark for evaluating the potency and efficacy of novel EGFR-targeting compounds.
Table 1: In Vitro Cellular Activity of EGFR TKIs
| Compound | Generation | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Gefitinib | First | HCC827 | Exon 19 Del | 1.2 | [Fictionalized Data] |
| H1975 | L858R, T790M | >10,000 | [Fictionalized Data] | ||
| Erlotinib | First | PC-9 | Exon 19 Del | 5.6 | [Fictionalized Data] |
| H1975 | L858R, T790M | >8,000 | [Fictionalized Data] | ||
| Afatinib | Second | HCC827 | Exon 19 Del | 0.7 | [Fictionalized Data] |
| H1975 | L858R, T790M | 150 | [Fictionalized Data] | ||
| Osimertinib | Third | PC-9 | Exon 19 Del | 15 | [Fictionalized Data] |
| H1975 | L858R, T790M | 12 | [Fictionalized Data] |
IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy of EGFR TKIs in Xenograft Models
| Compound | Generation | Xenograft Model | EGFR Mutation | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| Gefitinib | First | HCC827 | Exon 19 Del | 50 | 85 | [Fictionalized Data] |
| H1975 | L858R, T790M | 100 | 10 | [Fictionalized Data] | ||
| Erlotinib | First | PC-9 | Exon 19 Del | 50 | 82 | [Fictionalized Data] |
| H1975 | L858R, T790M | 100 | 15 | [Fictionalized Data] | ||
| Afatinib | Second | HCC827 | Exon 19 Del | 25 | 92 | [Fictionalized Data] |
| H1975 | L858R, T790M | 50 | 60 | [Fictionalized Data] | ||
| Osimertinib | Third | PC-9 | Exon 19 Del | 25 | 95 | [Fictionalized Data] |
| H1975 | L858R, T790M | 25 | 90 | [Fictionalized Data] |
Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to untreated controls.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing anti-tumor activity.
Caption: EGFR Signaling Pathways and Point of TKI Intervention.
Caption: General Experimental Workflow for Preclinical Evaluation of EGFR Inhibitors.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of an EGFR inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HCC827, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an EGFR inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines (e.g., HCC827, H1975)
-
Matrigel (optional)
-
EGFR inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EGFR inhibitor to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle under the same schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). At the end of the study, calculate the percentage of tumor growth inhibition for the treated group compared to the control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals.
Conclusion
The independent validation of anti-tumor activity is a critical step in the development of novel cancer therapeutics. While specific data for this compound is not publicly available, the comparative data and standardized protocols presented in this guide for well-established EGFR inhibitors provide a valuable resource for the research community. By utilizing these benchmarks and methodologies, scientists can rigorously evaluate the potential of new EGFR-targeting agents and contribute to the advancement of personalized cancer medicine.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
Benchmarking EGFR-IN-12: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark analysis of EGFR-IN-12 against established epidermal growth factor receptor (EGFR) inhibitors, including gefitinib, erlotinib, afatinib, and osimertinib. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of in vitro efficacy, supported by experimental data and detailed protocols, to aid in the evaluation of these compounds for oncology research.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). EGFR inhibitors are a cornerstone of targeted cancer therapy, with different generations of these drugs developed to overcome resistance mechanisms. This guide focuses on the comparative performance of this compound, a selective EGFR kinase inhibitor, against first, second, and third-generation inhibitors.
Comparative In Vitro Efficacy
The inhibitory activity of this compound and other EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize the IC50 values for these inhibitors against wild-type EGFR and clinically relevant mutant forms.
Table 1: Inhibitory Activity (IC50, nM) Against Wild-Type and Mutant EGFR
| Inhibitor | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) | EGFR (L858R/T790M) |
| This compound | 21[2] | - | - | - | - |
| Gefitinib | 59.6[3] | ~10-50 | ~5-20 | >10,000 | >10,000 |
| Erlotinib | 50.1[3] | ~10-50 | ~5-20 | >10,000 | >10,000 |
| Afatinib | < 0.01[3] | ~0.5-1 | ~0.5-1 | ~10-100 | ~10-100 |
| Osimertinib | 0.07[3] | ~1-10 | ~1-10 | ~1-10 | ~1-10 |
Note: IC50 values can vary between different studies and experimental conditions. The values presented are representative examples from published data. A hyphen (-) indicates that specific data was not available in the searched sources.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the preclinical evaluation of EGFR inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
Objective: To determine the IC50 value of an inhibitor against EGFR kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable kinase substrate (e.g., a synthetic peptide), test compounds (dissolved in DMSO), and a kinase assay buffer.
-
Procedure:
-
A serial dilution of the test inhibitor is prepared.
-
The EGFR enzyme, substrate, and inhibitor are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of product (e.g., phosphorylated substrate) is measured. This can be done using various detection methods, such as luminescence, fluorescence, or radioactivity.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of an inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the IC50 value of an inhibitor on cancer cell lines with different EGFR statuses.
Methodology:
-
Cell Seeding: Cancer cells with known EGFR status (e.g., wild-type, L858R, T790M) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (typically 72 hours).
-
Reagent Addition: A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation levels in key signaling pathways downstream of EGFR.
Objective: To assess the inhibitor's effect on EGFR phosphorylation and downstream signaling proteins (e.g., Akt, ERK).
Methodology:
-
Cell Lysis: Cells are treated with the EGFR inhibitor for a specified time and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a detection reagent. The intensity of the bands indicates the amount of protein.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for benchmarking EGFR inhibitors.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for benchmarking EGFR inhibitors.
References
In Vivo Showdown: A Comparative Guide to the Mechanisms of Action of EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the mechanisms of action of three prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, and Afatinib. This analysis is supported by experimental data from preclinical models, offering insights into their target engagement and downstream signaling effects.
As the original query for "EGFR-IN-12" did not yield a specific molecule in the published literature, this guide focuses on well-characterized and widely studied EGFR inhibitors to provide a relevant and data-supported comparison.
At a Glance: Comparative Efficacy of EGFR TKIs in vivo
The following table summarizes the in vivo effects of Gefitinib, Erlotinib, and Afatinib on EGFR phosphorylation and downstream signaling pathways. It is important to note that direct head-to-head preclinical studies comparing the mechanism of action of all three inhibitors in the same animal model are limited. The data presented here is a synthesis of available direct and indirect comparisons.
| Parameter | Gefitinib | Erlotinib | Afatinib | Direct Comparison Highlights |
| Target | EGFR (HER1) | EGFR (HER1) | EGFR (HER1), HER2, HER4 | Afatinib is an irreversible inhibitor of the ErbB family, while Gefitinib and Erlotinib are reversible EGFR inhibitors. |
| In Vivo Model | Murine model of renal fibrosis (UUO), NSCLC Xenografts | NSCLC Xenografts | Transgenic mouse model of lung cancer | A direct in vivo comparison in an EGFR-driven lung cancer model showed Afatinib to have a more prolonged inhibitory effect on pEGFR than Gefitinib[1]. |
| p-EGFR Inhibition | Demonstrated inhibition of EGFR phosphorylation in vivo. | Time- and dose-dependent inhibition of pEGFR in tumor xenografts. | More potent and sustained suppression of pEGFR compared to Gefitinib in vivo[1]. | In a transgenic mouse model, a single administration of Afatinib led to a more durable suppression of pEGFR compared to Gefitinib[1]. |
| Downstream Signaling Inhibition | ||||
| p-STAT3 | Inhibition of STAT3 phosphorylation observed in a murine model of renal fibrosis. | Direct preclinical comparisons of the three drugs on STAT3 phosphorylation are not readily available. | ||
| p-ERK1/2 | Inhibition of ERK1/2 phosphorylation demonstrated in vivo. | Direct preclinical comparisons of the three drugs on ERK1/2 phosphorylation are not readily available. | ||
| p-Smad3 | Inhibition of Smad3 phosphorylation seen in a renal fibrosis model. | Direct preclinical comparisons of the three drugs on Smad3 phosphorylation are not readily available. |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the mechanism of action and the experimental approaches used for in vivo validation, the following diagrams are provided.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a widely used method to induce renal fibrosis.
-
Animal Preparation: Male C57BL/6 mice are anesthetized.
-
Surgical Procedure: A midline abdominal incision is made, and the left ureter is isolated. The ureter is then completely ligated at two points using surgical silk.
-
Control Group: Sham-operated animals undergo the same surgical procedure without ureter ligation.
-
Treatment: Mice are randomized to receive daily treatment with the EGFR inhibitor (e.g., Gefitinib) or vehicle control via oral gavage.
-
Termination: Animals are euthanized at a predetermined time point (e.g., 7 or 14 days post-surgery), and the obstructed kidneys are harvested for analysis.
Western Blot for Phosphorylated Proteins
This technique is used to quantify the levels of phosphorylated EGFR and downstream signaling proteins.
-
Tissue Lysis: Harvested tissues (e.g., kidney or tumor) are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-EGFR, p-STAT3, p-ERK, p-Smad3, or their total protein counterparts, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)
IHC is employed to visualize the expression and localization of fibrosis markers like α-SMA in tissue sections.
-
Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP conjugate. The signal is developed using a DAB chromogen substrate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: The α-SMA positive area is quantified using image analysis software.
Conclusion
The in vivo validation of EGFR inhibitors demonstrates their ability to engage their target and modulate downstream signaling pathways, leading to therapeutic effects in preclinical models of diseases like cancer and fibrosis. While direct comparative in vivo data for the mechanism of action of Gefitinib, Erlotinib, and Afatinib are not extensively available in a single study, the existing evidence suggests differences in their potency and duration of target inhibition, with the irreversible inhibitor Afatinib showing a more sustained effect on EGFR phosphorylation compared to the reversible inhibitor Gefitinib[1]. Further head-to-head in vivo studies examining the pharmacodynamics of these inhibitors on a broader range of downstream signaling molecules would provide a more complete understanding of their comparative mechanisms of action.
References
Safety Operating Guide
Proper Disposal of EGFR-IN-12: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of EGFR-IN-12, a substance classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Waste Classification
Before handling, it is crucial to understand the hazards associated with this compound.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. |
Based on its toxicological properties, this compound is classified as a non-acutely hazardous waste . The Globally Harmonized System (GHS) Category 4 for acute oral toxicity corresponds to a median lethal dose (LD50) between 300 and 2000 mg/kg in rats. The U.S. Environmental Protection Agency (EPA) designates wastes as "acutely hazardous" (P-listed) if they have an oral LD50 of less than 50 mg/kg[1][2]. Therefore, this compound does not meet the criteria for a P-listed waste.
Required Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.
Step-by-Step Disposal Procedures for this compound Waste
This section outlines the procedures for the disposal of unused or residual this compound.
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, leak-proof, and sealable container for this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.
Storage of this compound Waste
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
Maintain secondary containment to capture any potential leaks.
Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal of Empty this compound Containers
Properly managing empty containers is crucial to prevent accidental exposure and ensure regulatory compliance.
| Container Type | Disposal Procedure |
| Non-Acutely Hazardous Waste Container | 1. Remove all contents to the maximum extent possible.2. Deface or remove the original product label.3. Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).4. Collect the rinsate as hazardous waste in your designated this compound waste container.5. Allow the container to air dry completely in a well-ventilated area.6. Dispose of the clean, dry container in the regular trash or recycling, as per institutional guidelines. |
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Neutralize (if applicable): For small spills, consult the Safety Data Sheet (SDS) for any specific neutralization procedures.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Waste Disposal
Caption: Workflow for this compound waste management.
Signaling Pathway for Disposal Decision
Caption: Decision pathway for this compound waste classification.
References
Essential Safety and Operational Guide for Handling EGFR-IN-12
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling EGFR-IN-12. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance with potential health risks. The following table summarizes its hazard classifications.[1][2]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] |
Required Personal Protective Equipment (PPE):
To ensure personnel safety, the following personal protective equipment must be worn when handling this compound.[1][2]
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate.[2] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[2] |
Operational Plan: Handling and Disposal of this compound
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.[2]
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
Step 2: Donning Personal Protective Equipment (PPE)
-
Before handling the compound, put on all required PPE in the following order:
-
Lab coat or protective clothing.
-
Respirator (if required).
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
Step 3: Handling the Compound
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of dust.[2]
-
Wash hands thoroughly after handling.[1]
Step 4: Storage
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials.[2]
Step 5: Spill Response
-
In case of a spill, immediately evacuate the area.
-
Wear appropriate PPE before attempting to clean the spill.
-
Use absorbent pads or other suitable materials to contain the spill.
-
Collect all contaminated materials in a sealed, labeled container for disposal as hazardous waste.[2]
Step 6: Disposal
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
-
Contaminated PPE should also be collected in a sealed, labeled container and disposed of as hazardous waste.[2]
Step 7: Doffing Personal Protective Equipment (PPE)
-
Remove PPE in the following order to prevent cross-contamination:
-
Gloves.
-
Goggles or face shield.
-
Lab coat or protective clothing.
-
Respirator.
-
-
Wash hands thoroughly after removing all PPE.
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[1] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
